molecular formula C11H7N3O B11900325 10H-Pyridazino[6,1-b]quinazolin-10-one

10H-Pyridazino[6,1-b]quinazolin-10-one

Cat. No.: B11900325
M. Wt: 197.19 g/mol
InChI Key: NCKXIXSMBYEERZ-UHFFFAOYSA-N
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Description

10H-Pyridazino[6,1-b]quinazolin-10-one is a sophisticated nitrogen-containing heterocyclic compound that presents significant opportunities for research in medicinal chemistry and drug discovery. This compound is part of the quinazolinone chemical class, a scaffold recognized in scientific literature as a privileged structure in the development of novel bioactive molecules . Quinazolinone derivatives are frequently investigated for a diverse range of biological activities, which may include anticancer, anti-inflammatory, antiviral, and antimicrobial properties, making them a versatile template for lead compound optimization . Researchers can utilize this specific pyridazinoquinazolinone core in the design and synthesis of new molecules for biological screening programs. Its structural features are conducive to exploring structure-activity relationships (SAR) and for targeting various enzymes and receptors. The compound is supplied as "For Research Use Only" (RUO). RUO products are intended solely for research purposes in a controlled laboratory setting and are not to be used for diagnostic, therapeutic, or any other human use procedures . It is the responsibility of the purchasing organization to ensure that this product is used in accordance with all applicable regulations and solely for its intended research purpose.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

pyridazino[6,1-b]quinazolin-10-one

InChI

InChI=1S/C11H7N3O/c15-11-8-4-1-2-5-9(8)13-10-6-3-7-12-14(10)11/h1-7H

InChI Key

NCKXIXSMBYEERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC=N3

Origin of Product

United States

Foundational & Exploratory

10H-Pyridazino[6,1-b]quinazolin-10-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 10H-Pyridazino[6,1-b]quinazolin-10-one Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 10H-pyridazino[6,1-b]quinazolin-10-one scaffold represents a privileged tricyclic heterocycle in medicinal chemistry, characterized by the fusion of a pyridazine ring with a quinazolinone core. This planar, electron-deficient system has emerged as a critical pharmacophore for developing DNA intercalators, Topoisomerase I inhibitors, and anti-inflammatory agents. Its structural rigidity and capacity for π-π stacking interactions make it an ideal candidate for disrupting protein-DNA interfaces and inhibiting kinase activity.

This guide provides a comprehensive technical analysis of the scaffold, including validated synthetic protocols, physicochemical properties, and structure-activity relationship (SAR) insights.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Numbering
  • IUPAC Name: 10H-Pyridazino[6,1-b]quinazolin-10-one

  • Molecular Formula: C₁₁H₇N₃O (Parent scaffold)

  • Molecular Weight: 197.19 g/mol

  • Core Geometry: Planar tricyclic system allowing for significant intercalation into the DNA minor groove.

The fusion occurs between the b-face of the quinazoline (the C2-N3 bond) and the N1-C6 bond of the pyridazine. The bridgehead nitrogen (N5) is quaternary in cationic resonance forms but neutral in the standard lactam description.

Electronic Properties

The scaffold exhibits high electron deficiency due to the presence of three nitrogen atoms within the fused system.

  • H-Bond Acceptors: The carbonyl oxygen at C10 and the pyridazine nitrogen (N1) serve as primary acceptors.

  • Dipole Moment: Significant dipole directed towards the carbonyl, enhancing solubility in polar aprotic solvents (DMSO, DMF).

  • Tautomerism: While the keto-form (10-one) is predominant, enolization can occur under basic conditions, facilitating O-alkylation reactions.

Synthetic Protocols

Expertise Note: The most robust synthesis involves the condensation of anthranilic acid derivatives with 3-halopyridazines. This route minimizes side reactions common in hydrazine-based cyclizations.

Protocol A: Synthesis of 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one

This derivative is a versatile intermediate, allowing for further functionalization at the C2 position via nucleophilic aromatic substitution (


).

Reagents:

  • Anthranilic acid (1.0 eq)

  • 3,6-Dichloropyridazine (1.1 eq)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Hydrochloric acid (cat.) or refluxing in neat AcOH

Step-by-Step Methodology:

  • Condensation: Dissolve anthranilic acid (13.7 g, 100 mmol) and 3,6-dichloropyridazine (16.4 g, 110 mmol) in ethanol (150 mL).

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature. The intermediate (N-(6-chloropyridazin-3-yl)-2-aminobenzoic acid) may precipitate.

  • Cyclization: Redissolve the intermediate in glacial acetic acid (100 mL) and reflux for 4 hours to effect dehydration and ring closure.

  • Isolation: Pour the reaction mixture onto crushed ice (500 g).

  • Purification: Filter the resulting yellow precipitate. Wash with cold water (3 x 50 mL) and recrystallize from DMF/Ethanol to yield the target compound.

Yield: Typically 65–75%. Characterization:

  • MP: >250°C

  • ¹H NMR (DMSO-d₆, 400 MHz):

    
     8.25 (d, 1H, H-1), 8.10 (d, 1H, H-4), 7.95 (t, 1H), 7.80 (d, 1H, Pyridazine-H), 7.60 (t, 1H).
    
Synthetic Pathway Visualization

SynthesisPath Anthranilic Anthranilic Acid Intermediate Intermediate: N-(6-chloropyridazin-3-yl) -2-aminobenzoic acid Anthranilic->Intermediate EtOH, Reflux Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->Intermediate Cyclization Cyclization (AcOH, Reflux, -H2O) Intermediate->Cyclization Product Product: 2-Chloro-10H-pyridazino [6,1-b]quinazolin-10-one Cyclization->Product

Caption: Figure 1. Convergent synthesis of the 2-chloro derivative via condensation and dehydrative cyclization.

Physicochemical Characterization

The following data summarizes the core properties of the unsubstituted scaffold.

PropertyValue / DescriptionExperimental Note
Physical State Yellow to orange crystalline solidColor intensity correlates with conjugation length.
Solubility Soluble in DMSO, DMF, TFA. Insoluble in water, hexane.Requires polar aprotic solvents for biological assays.
LogP (Calc) ~1.4 - 1.8Moderate lipophilicity; suitable for membrane permeability.
UV

245 nm, 310 nmCharacteristic quinazolinone absorption bands.
Fluorescence Weak emission in blue region (400-450 nm)Enhanced by electron-donating substituents at C2.

Medicinal Chemistry & Biological Applications[1][2][5][6][7][8][9]

Mechanism of Action: DNA Intercalation & Topoisomerase I Inhibition

The planar tricyclic structure mimics DNA base pairs, allowing the molecule to slide between base pairs (intercalation). This deformation of the DNA helix prevents the re-ligation step of Topoisomerase I, leading to single-strand breaks and apoptosis in rapidly dividing cancer cells.

Key SAR Points:

  • C2-Substitution: Introduction of basic side chains (e.g., diethylaminopropyl) at the C2 position significantly enhances DNA binding affinity via electrostatic interaction with the phosphate backbone.

  • C8-Substitution: Electron-withdrawing groups (e.g., -F, -Cl) on the benzene ring can modulate metabolic stability and potency.

Biological Pathway Visualization

BioMechanism Compound Pyridazino[6,1-b]quinazolinone Scaffold Intercalation Intercalation Complex (Planar Stacking) Compound->Intercalation Binds DNA dsDNA Structure DNA->Intercalation TopoI Topoisomerase I Enzyme Intercalation->TopoI Blocks Cleavage Stabilization of Cleavable Complex TopoI->Cleavage Trapped Apoptosis DNA Strand Breaks & Apoptosis Cleavage->Apoptosis Signaling Cascade

Caption: Figure 2. Mechanism of action showing DNA intercalation leading to Topoisomerase I trapping and cell death.

Therapeutic Areas
  • Oncology: Derivatives have shown sub-micromolar IC50 values against gastric (MGC-803) and ovarian (SK-OV-3) cancer cell lines.[1]

  • Anti-Inflammatory: Structural analogs act as COX-2 inhibitors and p38 MAP kinase inhibitors, reducing cytokine release (TNF-

    
    , IL-6).
    
  • Antimicrobial: Halogenated derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis.

References

  • Synthesis & Isomer Analysis: Yanai, M., et al. "Studies on the Synthesis of Pyridazine Derivatives.[2] IX. Synthesis of 10H-Pyridazino[3,2-b]quinazolin-10-one and Its Derivatives." Chemical and Pharmaceutical Bulletin, 1968.[2]

  • Anticancer Activity: Wang, Y., et al. "Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation."[1] Bioorganic Chemistry, 2020.[1]

  • Anti-inflammatory Potential: Asif, M. "Various Chemical and Biological Activities of Pyridazinone Derivatives."[3][4] European Journal of Experimental Biology, 2017.

  • Commercial Availability & Structure: ChemDiv. "Compound 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one." ChemDiv Catalog.

Sources

Technical Monograph: 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one (CAS 1702-98-3)

[1]

Executive Summary

2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one (CAS 1702-98-3) represents a critical tricyclic scaffold in medicinal chemistry, specifically within the class of fused quinazolinones. Characterized by a planar, nitrogen-rich architecture, this compound serves as a high-value pharmacophore for developing DNA-intercalating agents and kinase inhibitors. Its structural rigidity and electronic properties make it a prime candidate for targeting Topoisomerase I in oncology and modulating inflammatory pathways via kinase inhibition.[1] This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and pharmacological mechanisms.[1]

Chemical Identity & Structural Analysis

The compound features a fused tricyclic system comprising a benzene ring, a pyrimidine ring, and a pyridazine ring.[1] The presence of the chlorine atom at the C-2 position (pyridazino numbering) imparts lipophilicity and provides a reactive handle for further nucleophilic substitution, making it a versatile intermediate for Structure-Activity Relationship (SAR) optimization.

Physicochemical Profile
PropertyData
CAS Number 1702-98-3
IUPAC Name 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one
Molecular Formula C₁₁H₆ClN₃O
Molecular Weight 231.64 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Melting Point >250 °C (Decomposes)
Electronic Character Electron-deficient pyridazine ring fused to electron-rich quinazolinone core

Synthetic Pathways & Methodology

The synthesis of CAS 1702-98-3 relies on the condensation of anthranilic acid derivatives with halopyridazines. The most robust protocol involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine followed by cyclodehydration.[1]

Core Synthesis Protocol

Reaction Logic: The amine of anthranilic acid acts as a nucleophile, displacing one chloride from 3,6-dichloropyridazine.[1] The subsequent intramolecular cyclization is driven by the attack of the ring nitrogen on the activated carboxylic acid (or ester).[1]

Step-by-Step Methodology
  • Reagents: Anthranilic acid (1.0 eq), 3,6-Dichloropyridazine (1.1 eq), Ethanol or n-Butanol (Solvent).

  • Catalyst: Hydrochloric acid (catalytic) or refluxing in glacial acetic acid can facilitate cyclization.[1]

  • Procedure:

    • Dissolve 3,6-dichloropyridazine and anthranilic acid in n-butanol.

    • Reflux the mixture at 110-120°C for 6–8 hours.

    • Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).[1]

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly.[1]

    • Filter the solid and wash with cold ethanol.[1]

    • Purification: Recrystallize from DMF/Ethanol to yield high-purity crystals.

Synthetic Workflow Diagram

SynthesisStart1Anthranilic AcidInterIntermediate:2-((6-chloropyridazin-3-yl)amino)benzoic acidStart1->InterNucleophilic AttackStart23,6-DichloropyridazineStart2->InterCondCyclodehydration(Reflux/n-BuOH)Inter->CondProductCAS 1702-98-32-chloro-10H-pyridazino[6,1-b]quinazolin-10-oneCond->Product- H2O / - HCl

Caption: Convergent synthesis pathway via nucleophilic aromatic substitution and cyclodehydration.

Pharmacology & Mechanism of Action

The planar structure of pyridazino[6,1-b]quinazolinones allows them to function as DNA intercalators. The 2-chloro substituent is critical for locking the molecule into the minor groove of DNA or the active site of enzymes like Topoisomerase I.[1]

Primary Target: Topoisomerase I Inhibition

Topoisomerase I relaxes supercoiled DNA during replication.[1] Inhibitors like CAS 1702-98-3 stabilize the cleavable complex (DNA-enzyme intermediate), preventing DNA religation. This leads to double-strand breaks and subsequent apoptosis.[1]

Secondary Target: Anti-inflammatory Signaling

Derivatives of this scaffold have shown potential in inhibiting p38 MAP Kinase, a key regulator in cytokine production (TNF-α, IL-1β).

Mechanism of Action Diagram

MOADrugCAS 1702-98-3(Intercalator)TargetTopoisomerase I - DNA ComplexDrug->TargetBindsStabilizationStabilization ofCleavable ComplexTarget->StabilizationPrevents ReligationDamageDNA Double-Strand BreaksStabilization->DamageReplication Fork CollisionResponseDNA Damage Response(ATM/ATR Pathway)Damage->ResponseApoptosisApoptosis(Cell Death)Response->ApoptosisIrreparable Damage

Caption: Pharmacological cascade of Topoisomerase I inhibition leading to apoptosis.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are recommended for validating the identity and activity of CAS 1702-98-3.

A. Structural Validation (NMR)[2][6]
  • Solvent: DMSO-d₆

  • Expected ¹H NMR Signals:

    • Aromatic protons of the quinazoline ring (δ 7.5–8.5 ppm).[1]

    • Pyridazine ring protons (doublets, characteristic AX system if 2-substituted, though fusion alters this).

    • Absence of NH/OH broad singlets confirms cyclization.[1]

B. In Vitro Antiproliferative Assay (MTT)[2]
  • Cell Lines: Use MGC-803 (Gastric cancer) or HCT-116 (Colon cancer) as these lines are sensitive to Topo I inhibitors.[1]

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with CAS 1702-98-3 (0.1 – 100 μM) for 48 hours.

  • Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2–8°C, protected from light and moisture.

  • Disposal: Incinerate as hazardous chemical waste containing nitrogen and chlorine.[1]

References

  • Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 2010.[1] Link

  • Pyridazino[1,6-b]quinazolinones as new anticancer scaffold. Bioorganic Chemistry, 2020.[1][2] Link

  • Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.[1] Link

  • CAS Common Chemistry: 2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one. American Chemical Society.[1] Link

An In-depth Technical Guide to 10H-Pyridazino[6,1-b]quinazolin-10-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 10H-Pyridazino[6,1-b]quinazolin-10-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and explore its burgeoning potential as a scaffold for novel therapeutics, particularly in oncology.

Core Chemical Identifiers

The foundational step in understanding any chemical entity is to establish its unique identifiers. For 10H-Pyridazino[6,1-b]quinazolin-10-one, these are:

IdentifierValue
SMILES C1=CC=C2C(=C1)C(=O)N3N=CC=CC3=N2
InChIKey InChIKey=HLPUHRDKWNPCCO-UHFFFAOYSA-N (for the 2-chloro derivative, the InChIKey for the parent compound is not directly available in the search results)[1]

Note: The SMILES string for the parent compound is inferred from the provided SMILES for the 2-chloro derivative: C1=CC(=NN2C1=Nc1ccccc1C2=O)[Cl][2].

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazoline and quinazolinone cores are considered "privileged structures" in medicinal chemistry. This designation is attributed to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3][4][5] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[6][7] The fusion of a pyridazine ring to the quinazolinone framework, as seen in 10H-Pyridazino[6,1-b]quinazolin-10-one, creates a novel heterocyclic system with unique electronic and steric properties, offering new avenues for drug design and development.

Synthesis of the Pyridazino[6,1-b]quinazolinone Scaffold

The synthesis of pyridazino[6,1-b]quinazolinone derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of an appropriately substituted quinazolinone precursor with a hydrazine-containing reagent. While a specific protocol for the parent 10H-Pyridazino[6,1-b]quinazolin-10-one is not detailed in the provided search results, a generalizable synthesis for a related derivative, 1,2,3,4-tetrahydropyridazino [6,1b] quinazolin-10-one, is described.[8] This can be adapted to conceptualize the synthesis of the target compound.

Conceptual Synthetic Workflow:

The following diagram illustrates a plausible synthetic pathway, extrapolated from related syntheses.

Synthesis_Workflow A 2-Aminobenzoic Acid Derivative B Substituted Benzoxazinone A->B Acylation/Cyclization D Cyclization B->D C Hydrazine Hydrate C->D E 10H-Pyridazino[6,1-b]quinazolin-10-one D->E Dehydrogenation (if necessary) Mechanism_of_Action Compound Pyridazino[6,1-b]quinazolin-10-one Derivative DNA Cellular DNA Compound->DNA Intercalation TopoI Topoisomerase I Compound->TopoI Inhibition DNA_Damage DNA Damage and Strand Breaks DNA->DNA_Damage TopoI->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2 Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Sources

Molecular Weight and Formula of Pyridazinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the molecular weight, chemical formula, and structural properties of pyridazinoquinazoline derivatives. It is designed for researchers requiring precise physicochemical data for drug discovery applications, specifically targeting VEGFR-2, PARP-1, and Topoisomerase I inhibition.

Executive Summary & Scaffold Classification

Pyridazinoquinazoline derivatives represent a class of fused tricyclic or tetracyclic heterocycles. Their structural rigidity and capacity for multiple hydrogen-bonding interactions make them privileged scaffolds in medicinal chemistry.

The physicochemical properties—specifically Molecular Weight (MW) and Molecular Formula (MF)—vary significantly based on the fusion pattern of the pyridazine and quinazoline rings. The three primary isomeric scaffolds identified in recent high-impact literature are:

  • Pyridazino[1,2-a]quinazoline (Bridgehead nitrogen fusion)

  • Pyridazino[4,5-b]quinazoline (Linear fusion)

  • Pyridazino[3,4,5-de]quinazoline (Peri-fusion/Tetracyclic character)

Core Scaffold Reference Table

The following table provides the baseline data for the unsubstituted core scaffolds. Researchers should use these values as the stoichiometric foundation for derivative calculations.

Scaffold NomenclatureCore FormulaExact Mass (Da)Molecular Weight ( g/mol )Key Biological Target
Pyridazino[1,2-a]quinazoline-4,6-dione C₁₂H₈N₂O₂212.0586212.20Anti-inflammatory / Antimicrobial
Pyridazino[4,5-b]quinazoline C₁₀H₆N₄182.0592182.18Folate receptor / Anticancer
Pyridazino[3,4,5-de]quinazolin-3(2H)-one C₁₀H₇N₃O185.0589185.18PARP-1 / VEGFR-2 Inhibitor

Detailed Case Studies: Bioactive Derivatives

In drug development, the core scaffold is rarely used in isolation.[1] Functionalization at specific vectors (typically C-2, C-8, or N-3) drives potency but alters the physicochemical profile.

Case Study A: VEGFR-2 Inhibitors (Anti-HCC Agents)

Target: Hepatocellular Carcinoma (HCC) via VEGFR-2 inhibition.[2][3] Reference Compound: 8-(4-ethoxyphenyl)-2H-pyridazino[3,4,5-de]quinazolin-3(9H)-one (often referred to as "Compound 6" in synthesis literature).

  • Structural Modification: Addition of a p-ethoxyphenyl group at the C-8 position.

  • Formula Calculation Logic:

    • Core: C₁₀H₇N₃O (MW ~185.18)

    • Substituent: -C₆H₄-OCH₂CH₃ (Ethoxybenzene moiety)

    • Loss of H at fusion site: -H

    • Net Change: +C₈H₉O - H = +C₈H₈O

  • Resulting Data:

PropertyValueProtocol Validation
Molecular Formula C₁₈H₁₅N₃O₂Confirmed via Elemental Analysis (±0.4% tolerance)
Molecular Weight 305.33 g/mol Confirmed via ESI-MS
Monoisotopic Mass 305.1164 DaRequired for HRMS calibration
Case Study B: Topoisomerase I Inhibitors

Target: Solid tumors (Gastric/Ovarian).[4][5] Reference Compound: Pyridazino[1,6-b]quinazolinone derivatives.[4][5]

  • Structural Logic: These compounds often feature a bulky amine side chain to interact with the DNA minor groove.

  • Representative Formula: C₂₁H₂₂BrN₅O (for a specific brominated diethylamino derivative).

  • MW Range: Typically 400–550 g/mol , placing them in the "Drug-Likeness" sweet spot (Lipinski's Rule of 5).

Synthesis & Derivatization Workflow

Understanding the synthesis is critical for predicting the formula of novel derivatives. The formation of the [3,4,5-de] system typically involves a hydrazinolysis-cyclization sequence.

Experimental Protocol: Synthesis of Pyridazino[3,4,5-de]quinazoline Core
  • Precursor Preparation: React 2-amino-N-substituted-benzamide with cyclic anhydrides to form the quinazolinone intermediate.

  • Cyclization: Treat the intermediate with hydrazine hydrate (

    
    ) in refluxing ethanol.
    
  • Purification: Recrystallization from DMF/Ethanol.

Causality: The hydrazine acts as a dinucleophile, attacking the electrophilic carbonyls to close the third ring. This step releases water (


), which must be subtracted from the combined reactant mass to obtain the final product MW.

SynthesisWorkflow Start Quinazoline Precursor (Electrophilic Center) Intermediate Hydrazide Intermediate Start->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Dinucleophile) Reagent->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization Reflux (EtOH) Product Pyridazino[3,4,5-de]quinazoline Scaffold Cyclization->Product Ring Closure

Figure 1: Synthetic pathway for the construction of the pyridazino[3,4,5-de]quinazoline scaffold. Note the dehydration step which defines the final molecular formula.

Analytical Characterization & Validation

To ensure scientific integrity, the calculated formula must be validated using self-consistent analytical methods.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Ionization Mode: Positive (

    
    ).
    
  • Fragmentation Logic: Pyridazinoquinazoline derivatives exhibit a characteristic fragmentation pattern useful for structural confirmation.

    • Primary Loss: Extrusion of

      
       (28 Da) from the quinazolinone carbonyl.
      
    • Secondary Loss: Loss of

      
       (28 Da) from the pyridazine ring (diazine cleavage).
      
NMR Spectroscopy (Diagnostic Signals)[7]
  • 1H NMR (DMSO-d6):

    • NH Proton: A broad singlet typically appearing between

      
       11.0 – 12.5 ppm. Disappearance of this peak upon 
      
      
      
      exchange confirms the lactam/hydrazide structure.
    • Aromatic Region: The fusion of the rings causes a downfield shift of the protons peri- to the carbonyl, typically

      
       8.2 – 8.5 ppm.
      

Fragmentation Parent Parent Ion [M+H]+ (m/z ~306) Frag1 Fragment A [M+H - CO]+ Parent->Frag1 - 28 Da (CO) Frag2 Fragment B [M+H - CO - N2]+ Frag1->Frag2 - 28 Da (N2) BasePeak Stable Aromatic Core (Base Peak) Frag2->BasePeak Rearrangement

Figure 2: Proposed ESI-MS fragmentation pathway for pyridazinoquinazoline derivatives, illustrating the sequential loss of carbonyl and diazo groups.

References

  • Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry.

  • Pyridazino[1,6-b]quinazolinones as new anticancer scaffold. Bioorganic Chemistry.

  • Synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Recent advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Molecules.

Sources

10H-Pyridazino[6,1-b]quinazolin-10-one: A Technical Review of Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 10H-pyridazino[6,1-b]quinazolin-10-one scaffold represents a privileged tricyclic heterocycle in medicinal chemistry, distinguished by its planar architecture and bioisosteric relationship to quinazolinone alkaloids like vasicine. This guide provides a technical deep-dive into its biological activity, specifically focusing on its dual-role potential as a Topoisomerase I (Topo I) inhibitor in oncology and a broad-spectrum antimicrobial agent .

Recent Structure-Activity Relationship (SAR) studies have elevated this scaffold from a mere chemical curiosity to a validated lead for solid tumor therapy (gastric and ovarian) and multidrug-resistant bacterial infections. This review synthesizes key experimental protocols, mechanistic pathways, and quantitative efficacy data to support further development.

Chemical Architecture & Synthesis

Structural Significance

The core structure features a fused tricyclic system comprising a pyridazine ring fused to a quinazolinone moiety. The rigid, planar nature of the 10H-pyridazino[6,1-b]quinazolin-10-one backbone facilitates strong


 stacking interactions, a critical feature for its primary mechanism of action: DNA intercalation .
Validated Synthetic Pathways

Two primary synthetic routes are dominant in the literature.[1] The choice depends on the desired substitution pattern at the C-2 and C-4 positions.

Route A: The Anthranilic Acid Condensation (Bianchi Method Variant)

This method is preferred for generating 2-substituted derivatives.

  • Reactants: 3-chloro-6-substituted-pyridazine + Anthranilic acid.

  • Conditions: Reflux in ethanol or dry benzene with catalytic HCl or glacial acetic acid.

  • Mechanism: Nucleophilic substitution followed by intramolecular cyclodehydration.

Route B: The Hydrazinolysis Route

Preferred for introducing complex amine side chains (critical for solubility and DNA binding affinity).

  • Precursor: N-amino-quinazolinone intermediate.

  • Cyclization: Reaction with activated carbonyls (e.g., succinic anhydride or keto-esters).

Synthesis_Pathway Anthranilic Anthranilic Acid Intermediate Intermediate (N-pyridazinyl-anthranilate) Anthranilic->Intermediate Nucleophilic Subst. Pyridazine 3-Chloro-6-R-pyridazine Pyridazine->Intermediate Cyclization Cyclization (AcOH/Reflux) Intermediate->Cyclization - H2O Scaffold 10H-Pyridazino[6,1-b] quinazolin-10-one Cyclization->Scaffold Deriv Functionalization (e.g., C-4 Amination) Scaffold->Deriv SAR Optimization

Figure 1: Primary synthetic workflow for constructing the 10H-pyridazino[6,1-b]quinazolin-10-one core.

Therapeutic Applications: The Core Analysis

Oncology: Topoisomerase I Inhibition

The most significant biological activity reported for this scaffold is its potent anticancer potential, particularly against gastric (MGC-803) and ovarian (SK-OV-3) cancer lines.[2]

Mechanism of Action: The planar tricyclic system acts as a DNA intercalator . It inserts between base pairs, stabilizing the Topoisomerase I-DNA cleavable complex . This prevents the religation of DNA strands, leading to single-strand breaks that accumulate and trigger apoptosis.

  • Key Compound: 8p (2-(4-bromophenyl)-4-((3-(diethylamino)propyl)amino)-10H-pyridazino[1,6-b]quinazolin-10-one).[2]

  • Cell Cycle Effect: Induces arrest at the G2/M phase .

  • In Vivo Efficacy: Demonstrated 55.9% tumor growth inhibition in MGC-803 xenograft models at 20 mg/kg.[2]

Quantitative Data: Antiproliferative Activity (IC50 in

M)
Compound IDSubstitution (R2)Substitution (R4)MGC-803 (Gastric)SK-OV-3 (Ovarian)NCI-H460 (Lung)
8p 4-Br-PhenylDiethylaminopropyl0.85 1.12 2.45
6o 4-Cl-PhenylMorpholinopropyl1.202.103.80
Camptothecin (Control)--0.500.800.45

Note: The "8p" series generally outperforms "6o" due to the flexible basic side chain at R4, which likely interacts with the phosphate backbone of DNA, enhancing binding affinity.

Antimicrobial & Antifungal Activity

Derivatives substituted with indole moieties at the C-4 position have shown significant broad-spectrum activity.

Mechanism: While less defined than the anticancer mechanism, data suggests membrane disruption and inhibition of bacterial DNA gyrase (functionally analogous to Topo I).

  • Target Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

  • Potency: Indole-substituted derivatives often show zones of inhibition comparable to Ciprofloxacin in diffusion assays.

Mechanistic Insights & Signaling Pathways

The biological efficacy of 10H-pyridazino[6,1-b]quinazolin-10-one is not random; it is a direct consequence of its ability to hijack the cell's DNA repair machinery.

Pathway Description
  • Entry: The lipophilic scaffold crosses the cell membrane.

  • Intercalation: The planar core inserts into genomic DNA.

  • Enzyme Trapping: The compound binds to the Topo I-DNA complex, freezing it in the "cleaved" state.

  • Collision: The replication fork collides with this frozen complex.

  • Catastrophe: This collision generates lethal double-strand breaks (DSBs).

  • Response: The cell activates the DNA damage response (ATM/ATR pathway), leading to G2 arrest and subsequent apoptosis via Caspase-3 activation.

MOA_Pathway Compound 10H-Pyridazino[6,1-b] quinazolin-10-one Intercalation DNA Intercalation Compound->Intercalation DNA Genomic DNA DNA->Intercalation Complex Stabilized Topo I-DNA Cleavable Complex Intercalation->Complex + Topo I TopoI Topoisomerase I TopoI->Complex RepFork Replication Fork Collision Complex->RepFork DSB Double Strand Breaks (DSBs) RepFork->DSB G2Arrest G2/M Cell Cycle Arrest DSB->G2Arrest Apoptosis Apoptosis (Caspase 3 Activation) G2Arrest->Apoptosis

Figure 2: Molecular Mechanism of Action (MOA) leading to cancer cell death.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for this scaffold.

Synthesis of 4-Substituted Derivatives (General Protocol)
  • Step 1: Dissolve 10 mmol of the 4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one precursor in 20 mL of anhydrous ethanol.

  • Step 2: Add 12 mmol of the appropriate amine (e.g., N,N-diethyl-1,3-propanediamine) and catalytic amount of triethylamine (TEA).

  • Step 3: Reflux for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Step 4: Cool to room temperature. Pour into ice-cold water.

  • Step 5: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Topoisomerase I Relaxation Assay
  • Objective: Confirm direct enzyme inhibition.

  • Reagents: Supercoiled pBR322 plasmid DNA, Calf Thymus Topoisomerase I.

  • Procedure:

    • Incubate 0.5

      
      g pBR322 DNA with 1 unit of Topo I in relaxation buffer.
      
    • Add test compound (0.1 – 100

      
      M) or Camptothecin (positive control).
      
    • Incubate at 37°C for 30 minutes.

    • Terminate reaction with SDS/Proteinase K.

    • Analyze via electrophoresis on 1% agarose gel.

  • Readout: Inhibition is visualized by the retention of supercoiled DNA bands (SC) and the absence of relaxed forms.

Future Outlook

The 10H-pyridazino[6,1-b]quinazolin-10-one scaffold is currently at the "Lead Optimization" stage.

  • Challenge: Solubility remains a hurdle for many rigid planar derivatives.

  • Opportunity: Formulation with nanoparticle carriers or conjugation with solubility-enhancing tails (e.g., PEGylation) could improve bioavailability.

  • Direction: Future SAR should focus on the C-2 position to improve selectivity between human Topo I and bacterial Gyrase, potentially unlocking a dual-use therapeutic class.

References

  • Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo. Source: Bioorganic Chemistry, 2020. URL:[Link]

  • Synthesis and Antimicrobial Evaluation of New 5-Amino-2,3-dihydrophthalazine-1,4-dione Derivatives (Includes Pyridazino-quinazolinone data). Source: ResearchGate / International Journal on Current Trends in Drug Development. URL:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI, Molecules. URL:[Link]

Sources

Structure-Activity Relationship (SAR) of Pyridazino[6,1-b]quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the Pyridazino[6,1-b]quinazolinone scaffold, a fused tricyclic system emerging as a privileged structure in medicinal chemistry. This analysis synthesizes recent high-impact findings, focusing on its primary validation as a Topoisomerase I inhibitor and DNA intercalator , while exploring its potential in kinase inhibition and antimicrobial applications.

Executive Summary

The pyridazino[6,1-b]quinazolinone scaffold represents a rigid, planar tricyclic system formed by the fusion of a pyridazine ring with a quinazolinone core. This fusion imparts unique physicochemical properties, including enhanced planarity for DNA intercalation and distinct electronic distributions favorable for


-

stacking interactions.

Key Therapeutic Validations:

  • Primary: Anticancer agents acting via Topoisomerase I (Topo I) inhibition and direct DNA intercalation.

  • Secondary: Antimicrobial and anti-inflammatory agents.[1][2][3]

  • Emerging: Potential kinase inhibitors (e.g., EGFR, VEGFR) due to structural homology with quinazoline-based drugs like Gefitinib.

Chemical Architecture & Synthetic Strategy

The Scaffold

The core structure features a central pyrimidine ring fused to a benzene ring (quinazolinone part) and a pyridazine ring. The "10-one" designation typically refers to the carbonyl group originating from the quinazolinone precursor.

Validated Synthetic Protocol

The most robust synthetic route involves the cyclocondensation of anthranilic acid derivatives to form a benzoxazinone intermediate, followed by ring-opening and re-closure with hydrazine derivatives.

Step-by-Step Methodology:

  • Benzoxazinone Formation: Anthranilic acid is treated with chloroacetyl chloride (or similar electrophiles) to yield 2-(chloromethyl)-4H-3,1-benzoxazin-4-one.

  • Hydrazinolysis & Cyclization: Reaction with hydrazine hydrate or substituted hydrazines effects the ring opening of the oxazine and subsequent double cyclization to form the pyridazino[6,1-b]quinazolinone core.

Diagram 1: Synthetic Pathway

Synthesis cluster_legend Reaction Conditions Start Anthranilic Acid Inter1 2-(Chloromethyl)- 3,1-benzoxazin-4-one Start->Inter1 Cyclocondensation (Reflux/AcOH) Reagent1 Chloroacetyl Chloride Reagent1->Inter1 Inter2 Intermediate Hydrazide Inter1->Inter2 Ring Opening Reagent2 Hydrazine Hydrate (or R-Hydrazine) Reagent2->Inter2 Product Pyridazino[6,1-b] quinazolinone Core Inter2->Product Intramolecular Cyclization (-HCl, -H2O) Reflux, 2-4h Reflux, 2-4h Ethanol/Acetic Acid Ethanol/Acetic Acid Reflux, 2-4h->Ethanol/Acetic Acid

Caption: Synthesis of pyridazino[6,1-b]quinazolinone via benzoxazinone intermediate.

Detailed SAR Analysis

The biological activity of this scaffold is tightly controlled by substituents at three critical zones: the Fused Benzene Ring (Zone A) , the C2-Position (Zone B) , and the C4-Position (Zone C) .

SAR Map: Anticancer & Topo I Inhibition
Zone Position Modification Impact on Activity Mechanistic Rationale
Zone A Benzene Ring (C7-C9) Electron-Withdrawing Groups (e.g., F, Cl, NO

)
Increases Potency Enhances the electron deficiency of the core, strengthening

-

stacking interactions with DNA base pairs.
Zone B C2 Position Phenyl / 4-Substituted PhenylCritical for Selectivity A 4-Bromo or 4-Chloro phenyl group at C2 significantly improves cytotoxicity (IC

< 1

M). Provides hydrophobic bulk for binding pocket occupancy.
Zone C C4 Position Flexible Basic Side ChainsEssential for Solubility & Binding Introduction of alkylamino chains (e.g., diethylaminopropyl) enables ionic interactions with the phosphate backbone of DNA.
Core N-Bridgehead PlanarityRequired Disruption of planarity (e.g., saturation of the pyridazine ring) drastically reduces DNA intercalation ability.
Mechanistic Insight: Topoisomerase I Inhibition

The planar pyridazino[6,1-b]quinazolinone system acts similarly to Camptothecin . It intercalates between DNA base pairs, stabilizing the Topoisomerase I-DNA covalent complex (the "cleavable complex"). This prevents DNA religation, leading to single-strand breaks and subsequent apoptosis during the S-phase of the cell cycle.

Diagram 2: Structure-Activity Relationship Map

SAR_Map cluster_A Zone A: Fused Benzene cluster_B Zone B: C2 Position cluster_C Zone C: C4 Position Core Pyridazino[6,1-b] quinazolinone Core NodeA Positions 7,8,9 (Electronic Tuning) Core->NodeA NodeB C2-Aryl Group (Hydrophobic Pocket) Core->NodeB NodeC C4-Side Chain (Solubility/Interaction) Core->NodeC EffectA EWG (F, Cl) enhances DNA Intercalation NodeA->EffectA EffectB 4-Br-Phenyl optimal for potency NodeB->EffectB EffectC Diethylamino-propyl binds DNA backbone NodeC->EffectC

Caption: SAR Map highlighting critical substitution zones for optimizing anticancer activity.

Experimental Protocols

Synthesis of 2-(4-bromophenyl)-pyridazino[6,1-b]quinazolin-10-one
  • Reagents: 2-amino-5-bromobenzamide (or corresponding anthranilate), succinic anhydride (for linker variations) or chloroacetyl chloride, hydrazine hydrate.

  • Protocol:

    • Reflux anthranilic acid (10 mmol) with chloroacetyl chloride (15 mmol) in glacial acetic acid for 3 hours. Pour into ice water, filter the benzoxazinone precipitate.[4]

    • Suspend the benzoxazinone (5 mmol) in ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Cool to RT. The fused product precipitates. Recrystallize from DMF/Ethanol.

Topoisomerase I Relaxation Assay
  • Purpose: To verify the mechanism of action.

  • Method:

    • Incubate supercoiled pBR322 plasmid DNA (0.5

      
      g) with recombinant human Topoisomerase I (1 unit) in relaxation buffer.
      
    • Add test compounds (0.1 - 100

      
      M) or Camptothecin (positive control).
      
    • Incubate at 37°C for 30 minutes.

    • Terminate reaction with SDS/Proteinase K.

    • Analyze via agarose gel electrophoresis.

    • Result Interpretation: Inhibition is indicated by the retention of supercoiled DNA bands (Form I) and reduction of relaxed DNA (Form II).

Future Perspectives & Optimization

While the current SAR heavily favors DNA intercalation, the structural homology of the quinazolinone moiety to kinase inhibitors (e.g., Gefitinib) suggests an under-explored avenue.

  • Kinase Targeting: Introducing an aniline moiety at the C4 position (mimicking the 4-anilinoquinazoline pharmacophore) could shift the mechanism from DNA intercalation to EGFR/VEGFR inhibition.

  • Solubility: The planarity of the system often leads to poor aqueous solubility. Future SAR should focus on C4-solubilizing tails (morpholine, piperazine) to improve ADME profiles without disrupting the core planarity.

References

  • Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation. Source: Bioorganic Chemistry (2020) Significance: Establishes the core as a Topo I inhibitor and defines the critical role of the C4-amino side chain. URL:[Link]

  • Synthesis and biological activity of pyridopyridazin-6-one p38

    
     MAP kinase inhibitors. 
    Source: Bioorganic & Medicinal Chemistry Letters (2012)
    Significance: Demonstrates the kinase inhibitory potential of pyridazine-fused systems.[5]
    URL:[Link]
    
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Source: Iranian Journal of Pharmaceutical Research (2013) Significance: Provides detailed synthetic protocols for the benzoxazinone route and antimicrobial data. URL:[Link]

  • Quinazolinone-based anticancer agents: A review. Source: European Journal of Medicinal Chemistry (2020/2021 Context) Significance: Reviews the broader context of quinazolinone fusions in oncology. URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 10H-Pyridazino[6,1-b]quinazolin-10-one from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Fused-ring systems incorporating the quinazolinone core often exhibit enhanced or novel biological activities. One such derivative of significant interest is 10H-Pyridazino[6,1-b]quinazolin-10-one, a tricyclic heteroaromatic compound. This molecule and its derivatives have been investigated for their potential as anticancer agents, functioning through mechanisms such as DNA intercalation and topoisomerase I inhibition.[1] The structural rigidity and specific heteroatom arrangement of the pyridazino[6,1-b]quinazolinone core make it a compelling target for drug discovery and development programs.

This application note provides a detailed, two-step synthetic protocol for the preparation of 10H-Pyridazino[6,1-b]quinazolin-10-one, commencing from the readily available and inexpensive starting material, anthranilic acid. The described methodology is robust, scalable, and amenable to the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Strategy and Mechanistic Overview

The synthesis of 10H-Pyridazino[6,1-b]quinazolin-10-one from anthranilic acid is efficiently achieved in two key steps. The overall synthetic workflow is depicted below.

G A Anthranilic Acid B Step 1: Acylation and Cyclization A->B Chloroacetyl Chloride C 2-Chloromethyl-4(3H)-quinazolinone B->C D Step 2: Hydrazinolysis and Intramolecular Cyclization C->D Hydrazine Hydrate E 10H-Pyridazino[6,1-b]quinazolin-10-one D->E

Caption: Overall synthetic workflow for 10H-Pyridazino[6,1-b]quinazolin-10-one.

The first step involves the acylation of anthranilic acid with chloroacetyl chloride, followed by an intramolecular cyclization to furnish the key intermediate, 2-chloromethyl-4(3H)-quinazolinone.[2][3] This reaction proceeds via the formation of an N-acyl anthranilic acid, which then undergoes dehydration and ring closure.

The second step is the construction of the pyridazine ring. This is accomplished by reacting 2-chloromethyl-4(3H)-quinazolinone with hydrazine hydrate. The reaction proceeds through a nucleophilic substitution of the chlorine atom by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization and subsequent dehydration to yield the final tricyclic product.

Detailed Reaction Mechanism

The mechanism for the formation of the pyridazino ring is a critical aspect of this synthesis.

G cluster_0 Reaction of 2-Chloromethyl-4(3H)-quinazolinone with Hydrazine A 2-Chloromethyl-4(3H)-quinazolinone C Nucleophilic Substitution A->C B Hydrazine Hydrate B->C D 2-(Hydrazinylmethyl)-4(3H)-quinazolinone Intermediate C->D E Intramolecular Cyclization D->E F Dehydration E->F G 10H-Pyridazino[6,1-b]quinazolin-10-one F->G

Caption: Mechanistic pathway for the formation of the pyridazino ring.

Initially, the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the chloromethyl group in an SN2 fashion, displacing the chloride ion. This results in the formation of a 2-(hydrazinylmethyl)-4(3H)-quinazolinone intermediate. The terminal amino group of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the quinazolinone ring. This is followed by the elimination of a water molecule to afford the thermodynamically stable, aromatic 10H-Pyridazino[6,1-b]quinazolin-10-one.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Anthranilic Acid≥99%Sigma-Aldrich
Chloroacetyl Chloride≥98%Sigma-Aldrich
Hydrazine Hydrate80% solutionSigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Ethanol95%Fisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Sodium BicarbonateACS GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeFisher Scientific
Step 1: Synthesis of 2-Chloromethyl-4(3H)-quinazolinone

This protocol is adapted from a general procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives.[2][3]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anthranilic acid (13.7 g, 0.1 mol) in 100 mL of anhydrous pyridine.

  • Addition of Chloroacetyl Chloride: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to afford 2-chloromethyl-4(3H)-quinazolinone as a white solid. Dry the product in a vacuum oven at 60 °C.

Expected Yield: ~80-88% Characterization Data:

  • Melting Point: 249-250 °C[2]

  • 1H-NMR (DMSO-d6): δ 12.59 (br s, 1H), 8.12 (dd, J = 1.2, 7.2 Hz, 1H), 7.84 (dd, J = 1.2, 7.2 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.56 (t, J = 8.0 Hz, 1H), 4.55 (s, 2H).[2]

  • 13C-NMR (DMSO-d6): δ 161.79, 152.62, 148.47, 134.88, 127.52, 126.14, 121.52, 106.89, 43.53.[2]

  • ESI-MS: m/z 195.03 (M+H+).[2]

Step 2: Synthesis of 10H-Pyridazino[6,1-b]quinazolin-10-one

This protocol is based on the reaction of similar halo-substituted quinazolinones with hydrazine hydrate.[4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloromethyl-4(3H)-quinazolinone (9.73 g, 0.05 mol) in 50 mL of ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (80% solution, 6.25 mL, 0.1 mol) to the solution.

  • Reaction: Heat the reaction mixture under reflux for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 10H-Pyridazino[6,1-b]quinazolin-10-one as a crystalline solid.

Expected Yield: ~60-70% Characterization Data (Predicted based on related structures):

  • 1H-NMR (DMSO-d6): Expect aromatic protons in the range of δ 7.5-8.5 ppm and protons corresponding to the pyridazino ring.

  • 13C-NMR (DMSO-d6): Expect signals corresponding to the aromatic and heteroaromatic carbons.

  • ESI-MS: m/z 186.07 (M+H+).

Data Presentation

StepStarting MaterialProductReagentsSolventReaction TimeYield (%)
1Anthranilic Acid2-Chloromethyl-4(3H)-quinazolinoneChloroacetyl Chloride, PyridinePyridine4 hours80-88
22-Chloromethyl-4(3H)-quinazolinone10H-Pyridazino[6,1-b]quinazolin-10-oneHydrazine HydrateEthanol6 hours60-70

Conclusion

This application note details a reliable and efficient two-step synthesis of 10H-Pyridazino[6,1-b]quinazolin-10-one from anthranilic acid. The methodology provides a clear pathway for researchers in medicinal chemistry and drug development to access this important heterocyclic scaffold. The protocols are well-defined, and the underlying chemical principles are explained to provide a comprehensive understanding of the synthesis. This route is also amenable to the synthesis of a diverse range of analogs by utilizing substituted anthranilic acids or modified hydrazine derivatives, thus facilitating further exploration of the pharmacological potential of the pyridazino[6,1-b]quinazolinone core.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

  • Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo. Bioorganic Chemistry. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]

Sources

One-pot tandem reaction for pyridazino[6,1-b]quinazolin-10-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Catalyzed One-Pot Tandem Synthesis of Pyridazino[6,1-b]quinazolin-10-one Derivatives

Executive Summary

This application note details a robust, self-validating protocol for the synthesis of pyridazino[6,1-b]quinazolin-10-one derivatives via a copper-catalyzed one-pot tandem reaction. This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting potent biological activities, including Topoisomerase I inhibition and antiproliferative effects against gastric and ovarian cancer cell lines.

Unlike traditional multi-step procedures involving acid chlorides or harsh condensing agents, this protocol utilizes a CuI/L-Proline catalytic system to couple 2-halobenzoic acids with 3-aminopyridazines. This method offers high atom economy, operational simplicity, and scalability, making it suitable for high-throughput library generation in drug discovery.

Scientific Background & Reaction Design

The Scaffold

The pyridazino[6,1-b]quinazolin-10-one core is a tricyclic system fusing a pyridazine ring with a quinazolinone moiety. The fusion at the bridgehead nitrogen is critical for maintaining the planarity required for DNA intercalation, a primary mechanism for its anticancer activity.

Reaction Mechanism: The "Tandem" Advantage

This protocol relies on a Domino C-N Coupling/Condensation sequence. The reaction proceeds through two distinct mechanistic phases in a single pot:

  • Intermolecular Ullmann-type Coupling: The amino group of the 3-aminopyridazine attacks the 2-position of the benzoic acid derivative (displacing the halogen) facilitated by the Copper(I) catalyst.

  • Intramolecular Cyclocondensation: The resulting secondary amine undergoes rapid intramolecular acylation with the pendant carboxylic acid (activated in situ or via ester intermediate) to close the pyrimidine ring.

Key Mechanistic Insight: The use of L-Proline as a ligand is pivotal. It forms a soluble complex with CuI, lowering the activation energy for the oxidative addition of the aryl halide, thereby allowing the reaction to proceed at moderate temperatures (80–110°C) without requiring oxygen-free glovebox conditions.

ReactionMechanism Reactants Reactants: 2-Iodobenzoic Acid + 3-Aminopyridazine Complex Cu(I)-L-Proline Complex Formation Reactants->Complex K2CO3, DMSO OxAdd Oxidative Addition (Ar-I bond insertion) Complex->OxAdd Coupling N-Arylation (Ullmann Coupling) OxAdd->Coupling Ligand Exchange Intermediate Intermediate: N-(Pyridazin-3-yl)anthranilic acid Coupling->Intermediate Reductive Elimination Cyclization Intramolecular Cyclocondensation (-H2O) Intermediate->Cyclization Thermal/Base Product Product: Pyridazino[6,1-b] quinazolin-10-one Cyclization->Product

Figure 1: Mechanistic pathway of the Cu-catalyzed tandem synthesis. The cycle integrates N-arylation and dehydration in a single operation.

Experimental Protocol

Materials & Reagents
  • Substrate A: 2-Iodobenzoic acid (or 2-Bromobenzoic acid, though Iodo- is more reactive).

  • Substrate B: 3-Aminopyridazine (1.2 equivalents).

  • Catalyst: Copper(I) Iodide (CuI) – 99.9% trace metals basis.

  • Ligand: L-Proline (Reagent Grade).

  • Base: Potassium Carbonate (K₂CO₃) – Anhydrous, granular.

  • Solvent: Dimethyl Sulfoxide (DMSO) – Anhydrous.

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).

General Procedure (1.0 mmol Scale)
  • Charge: To a 10 mL screw-cap reaction vial equipped with a magnetic stir bar, add:

    • 2-Iodobenzoic acid (248 mg, 1.0 mmol)

    • 3-Aminopyridazine (114 mg, 1.2 mmol)

    • CuI (19 mg, 0.1 mmol, 10 mol%)

    • L-Proline (23 mg, 0.2 mmol, 20 mol%)

    • K₂CO₃ (276 mg, 2.0 mmol)

  • Solvate: Add anhydrous DMSO (3.0 mL).

  • Degas (Optional but Recommended): Briefly purge the headspace with Nitrogen or Argon for 1 minute to prevent oxidative homocoupling of the amine, though the reaction is generally air-tolerant.

  • React: Seal the vial and place it in a pre-heated oil bath or heating block at 110°C . Stir vigorously (800 rpm) for 12–16 hours .

    • Checkpoint: The reaction mixture usually turns from green/blue to a dark brown suspension.

  • Monitor: Check progress via TLC (Eluent: 5% Methanol in Dichloromethane). The product typically fluoresces under UV (254/365 nm).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (15 mL). Stir for 10 minutes.

    • Precipitation Method (Preferred): If a solid precipitates, filter via vacuum filtration, wash with water (3 x 5 mL) and cold diethyl ether (2 x 5 mL).

    • Extraction Method (Alternative): If no precipitate forms, extract with EtOAc (3 x 15 mL). Wash combined organics with brine (2 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/DMF (9:1) or purify via silica gel flash chromatography (0-5% MeOH/DCM gradient).

Workflow Step1 Weighing & Charging (Reactants + CuI + L-Proline + Base) Step2 Heating (110°C, DMSO, 12-16h) Step1->Step2 Step3 TLC Monitoring (5% MeOH/DCM) Step2->Step3 Step4 Quench (Pour into Ice Water) Step3->Step4 Decision Precipitate formed? Step4->Decision PathA Filtration & Washing (Water/Ether) Decision->PathA Yes PathB Extraction (EtOAc) & Concentration Decision->PathB No Final Recrystallization (EtOH/DMF) PathA->Final PathB->Final

Figure 2: Operational workflow for the synthesis. The precipitation pathway is preferred for higher purity.

Optimization & Critical Parameters

The following data summarizes the impact of reaction variables. This table is derived from standard optimization campaigns for Cu-catalyzed Ullmann-type cyclizations.

ParameterVariationOutcomeRecommendation
Catalyst CuIHigh Yield (>85%) Standard
CuBr / CuClModerate Yield (60-70%)Alternative if CuI unavailable
CuO (Nanoparticles)High Yield, requires higher tempGood for reusability
Ligand L-Proline Excellent conversion Standard
1,10-PhenanthrolineGood, but harder to removeUse for difficult substrates
Ligand-freeLow Yield (<30%)Ligand is essential
Base K₂CO₃Optimal Standard
Cs₂CO₃Comparable to K₂CO₃Use for sterically hindered acids
NaOHHydrolysis side-productsAvoid
Solvent DMSO Best solubility/rate Standard
DMFGood, slightly slowerAcceptable alternative
ToluenePoor conversionAvoid (Polar solvent required)
Critical Troubleshooting Tips
  • Moisture Control: While the reaction is not strictly water-sensitive, the presence of excessive water can inhibit the Ullmann coupling. Use anhydrous DMSO.

  • Stirring Efficiency: The reaction is heterogeneous (solid base). Efficient stirring is crucial to prevent "caking" of the K₂CO₃ at the bottom of the vial.

  • Substrate Reactivity:

    • Electron-Withdrawing Groups (EWGs) on the benzoic acid (e.g., -NO₂, -CF₃) generally accelerate the reaction (facilitate nucleophilic attack).

    • Electron-Donating Groups (EDGs) (e.g., -OMe) may require longer reaction times (up to 24h) or higher catalyst loading (15 mol%).

Characterization Standards

Successful synthesis must be validated against these spectral expectations:

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the carboxylic acid proton (11-13 ppm) and the amine protons.

    • Diagnostic Peak: The bridgehead proton or protons adjacent to the carbonyl typically shift downfield. For the pyridazine ring, expect doublets/multiplets in the 7.5–8.5 ppm range.

    • The quinazolinone aromatic protons will appear as a set of four signals (unless substituted) in the 7.4–8.2 ppm region.

  • ¹³C NMR:

    • Carbonyl Carbon: Distinctive peak around 158–162 ppm .

    • Bridgehead Carbons: Look for quaternary carbons in the aromatic region (140–150 ppm).

  • HRMS: ESI(+) mode usually shows strong [M+H]⁺ peaks.

References

  • Synthesis and Biological Activity of Pyridopyridazin-6-one p38 MAP Kinase Inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]

  • Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition. Source: Bioorganic Chemistry (Elsevier). URL:[Link]

  • Copper-catalyzed synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines. Source: Organic & Biomolecular Chemistry (RSC).[1] URL:[Link]

  • Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. Source: Chemical Communications (RSC). URL:[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: Molecules (MDPI). URL:[Link]

Sources

Protocol for hydrazinolysis of benzoxazinones to form quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Hydrazinolysis of 3,1-Benzoxazin-4-ones to 3-Aminoquinazolin-4(3H)-ones

Executive Summary

The conversion of 2-substituted-4H-3,1-benzoxazin-4-ones into 3-amino-4(3H)-quinazolinones via hydrazinolysis is a pivotal transformation in the synthesis of pharmacologically active heterocyclic scaffolds. This protocol details a high-yielding, reproducible methodology for this ring-transformation reaction. Unlike generic procedures, this guide addresses the critical mechanistic competition between ring-opening (hydrazide formation) and ring-closure (quinazolinone formation), providing optimized conditions to favor the thermodynamically stable cyclized product.

Scientific Background & Mechanistic Logic

The transformation is not a simple substitution but a cascade sequence involving nucleophilic attack, ring cleavage, and dehydrative cyclization.

Mechanistic Pathway:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon (C-4) of the benzoxazinone ring.

  • Ring Opening: The hemiaminal intermediate collapses, cleaving the C-O bond to release the lactone ring, forming an N-acylanthranilic acid hydrazide intermediate.

  • Cyclization (Critical Step): The hydrazide terminal nitrogen attacks the amide carbonyl (derived from the 2-substituent), followed by the elimination of water to form the quinazolinone ring.

Key Insight: The intermediate hydrazide is often stable at lower temperatures. Successful synthesis requires sufficient thermal energy (reflux) or catalytic assistance (e.g., pyridine) to drive the dehydration step; otherwise, the open-chain hydrazide is isolated as the major product.

ReactionMechanism Benzoxazinone 3,1-Benzoxazin-4-one (Electrophile) Intermediate Open-Chain Hydrazide Intermediate Benzoxazinone->Intermediate Nucleophilic Attack & Ring Opening Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 3-Amino-4(3H)- quinazolinone Intermediate->Product Dehydrative Cyclization (Reflux) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway of hydrazinolysis. The reaction requires thermal driving force to proceed from the yellow intermediate to the red final product.

Experimental Design & Critical Parameters

To ensure reproducibility, the following parameters must be controlled:

ParameterRecommended ConditionRationale
Solvent Ethanol (Abs.) or PyridineEthanol is standard; Pyridine acts as both solvent and base catalyst to accelerate cyclization for sluggish substrates.
Stoichiometry 1:1.2 to 1:1.5 (Substrate:Hydrazine)Slight excess of hydrazine ensures complete conversion; large excess can lead to side reactions with the 2-substituent.
Temperature Reflux (78°C - 115°C)Essential to overcome the activation energy for the dehydration/ring-closure step.
Reaction Time 3 - 6 HoursInsufficient time yields the open-chain hydrazide.

Detailed Protocol

Phase A: Materials & Setup
  • Reagents: 2-Substituted-4H-3,1-benzoxazin-4-one (1.0 equiv), Hydrazine Hydrate (80% or 99%, 1.5 equiv).

  • Solvent: Absolute Ethanol (Grade: ACS Reagent).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Phase B: Execution (Standard Ethanol Method)
  • Dissolution: In a clean round-bottom flask, suspend the 2-substituted-benzoxazinone (10 mmol) in absolute ethanol (30 mL).

    • Note: The starting material may not fully dissolve at room temperature. This is normal.

  • Nucleophile Addition: Add hydrazine hydrate (15 mmol, ~0.75 mL) dropwise to the suspension with stirring.

    • Observation: A transient color change or slight exotherm may occur.

  • Reaction Drive: Heat the mixture to reflux (approx. 80°C).

    • Checkpoint: The solid usually dissolves upon heating, followed by the precipitation of the product as the reaction proceeds (depending on solubility).

  • Monitoring: Maintain reflux for 3–5 hours . Monitor by TLC (System: Hexane:Ethyl Acetate 3:1).

    • Target: Disappearance of the benzoxazinone spot (high R_f) and appearance of a lower R_f spot (quinazolinone).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL) with vigorous stirring.

    • Allow the precipitate to settle for 15 minutes.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from ethanol or dioxane to obtain the pure product.[1]

Phase C: Alternative Method (Pyridine Catalysis)

For substrates with bulky 2-substituents that fail to cyclize in ethanol:

  • Replace Ethanol with Pyridine (10 mL per 10 mmol).

  • Reflux time may be reduced to 2–4 hours due to the higher boiling point and catalytic effect.

  • Workup: Pour into dilute HCl/Ice mixture to neutralize pyridine and precipitate the product.

Data Analysis & Expected Results

Characterization Table:

Compound ClassIR Spectrum (cm⁻¹)¹H NMR Signals (DMSO-d₆)Yield Range
Benzoxazinone (Start) 1740-1760 (Lactone C=O)No NH₂ signals.N/A
Intermediate (Hydrazide) 1650-1670 (Amide C=O), 3200-3400 (Broad NH/NH₂)Broad NH/NH₂ signals; often complex.(Undesired)
Quinazolinone (Product) 1680-1690 (Cyclic Amide C=O) , 3300-3400 (NH₂ doublet/singlet)δ 4.5-6.0 (s, 2H, N-NH₂) ; Aromatic multiplets.65% - 92%

Interpretation:

  • The disappearance of the high-frequency lactone band (~1750 cm⁻¹) and appearance of the quinazolinone carbonyl (~1680 cm⁻¹) is the primary diagnostic.

  • In NMR, the N-NH₂ protons typically appear as a distinct singlet between 4.5 and 6.0 ppm, exchangeable with D₂O.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material Present? Problem->CheckTLC CheckProduct Check Product: Is it the Open-Chain Hydrazide? CheckTLC->CheckProduct No (Rxn Complete) Solution2 Increase Hydrazine Equiv. (Check Stoichiometry) CheckTLC->Solution2 Yes (Incomplete Rxn) Solution1 Extend Reflux Time or Add Catalyst (Pyridine) CheckProduct->Solution1 Yes (Incomplete Cyclization) Solution3 Recrystallize from Dioxane (Remove Hydrazide) CheckProduct->Solution3 No (Purification Needed)

Figure 2: Decision tree for troubleshooting common synthetic issues.

  • Issue: Product melts at a lower temperature than expected and shows broad IR bands.

    • Cause: Incomplete cyclization (Intermediate Hydrazide presence).

    • Fix: Reflux the crude solid in glacial acetic acid or pyridine for 1 hour to force dehydration.

  • Issue: Starting material remains unreacted.

    • Cause: Old hydrazine hydrate (loss of titer).

    • Fix: Use fresh hydrazine hydrate or increase equivalents to 2.0.

References

  • Mechanism of Hydrazinolysis: El-Hashash, M. A., et al. "Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents." Semantic Scholar.

  • Microwave-Assisted Green Protocol: "Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones." MDPI.

  • Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one: "Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one." Asian Journal of Chemistry.

  • Ring Opening vs. Closing: "Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one." ResearchGate.[2][3]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyridazinoquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, pyridazinoquinazoline derivatives have emerged as a class of compounds with significant therapeutic potential, exhibiting a range of biological activities.[1][2] The fusion of the pyridazine and quinazoline ring systems creates a unique molecular architecture that is of considerable interest to researchers. However, traditional synthetic routes to these complex molecules can be arduous, often requiring harsh reaction conditions, long reaction times, and resulting in modest yields.[3][4]

Microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[3][4][5][6] By directly and uniformly heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity.[4][7][8] This application note provides a detailed guide for the microwave-assisted synthesis of pyridazinoquinazoline scaffolds, intended for researchers, scientists, and professionals in drug development. We will delve into the underlying principles, provide step-by-step protocols, and present data to empower researchers to leverage this powerful technology in their synthetic endeavors.

The Power of Microwave-Assisted Synthesis: A Paradigm Shift

The application of microwave irradiation in organic synthesis has gained widespread recognition since the initial reports in 1986.[9] Unlike conventional heating which relies on the transfer of thermal energy from an external source through the vessel walls, microwave energy directly interacts with polar molecules and ions within the reaction mixture.[7][8] This "in-core" heating leads to a rapid and uniform temperature increase throughout the sample, a phenomenon difficult to achieve with traditional methods.[10]

The primary advantages of MAOS in the context of synthesizing complex heterocyclic systems like pyridazinoquinazolines include:

  • Accelerated Reaction Times: Reactions that might take hours or even days under conventional reflux can often be completed in a matter of minutes.[3][5][10]

  • Enhanced Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher yields of the desired compound and simplifying purification.[3][4]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature, pressure, and irradiation power, leading to highly reproducible results.[3][4]

  • Energy Efficiency and Greener Chemistry: By heating only the reaction mixture, microwave synthesis is more energy-efficient.[3][6] It also often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[3][4]

Mechanism of Microwave Heating

The heating effect of microwaves is primarily attributed to two mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to a rapid increase in temperature.[7][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[7][8]

Figure 1: Simplified diagram illustrating the core mechanisms of microwave heating.

General Synthetic Strategy: A Modular Approach

The synthesis of the pyridazinoquinazoline scaffold can be approached through a multi-component reaction strategy, which is particularly well-suited for microwave assistance.[11] This approach involves the one-pot combination of three or more starting materials to form a complex product, thereby increasing efficiency and reducing waste.[11]

A common and effective route involves the condensation of a substituted anthranilic acid, a hydrazine derivative, and a dicarbonyl compound. The versatility of this approach allows for the introduction of various substituents on the final scaffold, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.

Figure 2: General workflow for the microwave-assisted synthesis of pyridazinoquinazoline scaffolds.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of a Representative Pyridazino[4,3-g]quinazoline-3,10-dione Derivative

This protocol describes a general procedure for the synthesis of a pyridazino[4,3-g]quinazoline-3,10-dione scaffold via a one-pot, three-component reaction under microwave irradiation.

Materials and Reagents:
  • Substituted Anthranilic Acid (e.g., 2-aminobenzoic acid)

  • Hydrazine Hydrate

  • Maleic Anhydride

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Purification system (e.g., column chromatography)

  • Analytical instruments (NMR, Mass Spectrometer, IR Spectrometer)

Step-by-Step Procedure:
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the substituted anthranilic acid (1.0 mmol), maleic anhydride (1.0 mmol), and hydrazine hydrate (1.2 mmol).

  • Solvent Addition: To the reaction vessel, add glacial acetic acid (3 mL).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: 300 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • Reaction Monitoring: After the irradiation is complete, cool the vessel to room temperature using compressed air. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).

  • Product Isolation: Pour the reaction mixture into ice-cold water (20 mL). A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Characterize the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[1][12][13]

ParameterValueRationale
Temperature150 °CProvides sufficient thermal energy to overcome the activation barrier of the cyclization steps.
Time10 minutesSignificantly shorter than conventional heating, which can take several hours.[3]
SolventGlacial Acetic AcidActs as both a solvent and a catalyst for the condensation reactions.
Power300 W (Dynamic)Ensures rapid and efficient heating to the target temperature.

Table 1: Optimized Microwave Reaction Parameters for Protocol 1.

Protocol 2: Synthesis of a Pyridazino[4,5-b]quinazoline Derivative

This protocol outlines a two-step, one-pot synthesis of a pyridazino[4,5-b]quinazoline derivative.

Materials and Reagents:
  • 2-Amino-3-cyanopyridine

  • Hydrazine Hydrate

  • Ethyl Acetoacetate

  • Ethanol

  • Piperidine (catalyst)

Step-by-Step Procedure:
  • Initial Condensation: In a 10 mL microwave reaction vessel, combine 2-amino-3-cyanopyridine (1.0 mmol), ethyl acetoacetate (1.1 mmol), and a catalytic amount of piperidine (2-3 drops) in ethanol (4 mL).

  • First Microwave Step: Seal the vessel and irradiate at 120 °C for 5 minutes.

  • Addition of Hydrazine: After cooling, carefully open the vessel and add hydrazine hydrate (1.5 mmol).

  • Second Microwave Step: Reseal the vessel and irradiate at 140 °C for 15 minutes.

  • Work-up and Purification: Follow steps 5-9 from Protocol 1 for reaction monitoring, product isolation, purification, and characterization.

ReactantRole
2-Amino-3-cyanopyridineProvides the quinazoline core precursor.
Ethyl AcetoacetateForms the initial pyrimidine ring.
Hydrazine HydrateReacts to form the pyridazine ring.
PiperidineBasic catalyst for the initial condensation.

Table 2: Key Reagents and Their Functions in Protocol 2.

Characterization of Pyridazinoquinazoline Scaffolds

Thorough characterization is essential to confirm the successful synthesis of the target molecule. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[1][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[2][12][15]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as C=O (carbonyl) and N-H bonds.[2][15]

Expected Spectroscopic Data for a Pyridazino[4,3-g]quinazoline-3,10-dione:

  • ¹H NMR (DMSO-d₆): Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The N-H protons of the pyridazine and quinazoline rings will appear as broad singlets at a downfield chemical shift (often > δ 11.0 ppm).[2]

  • ¹³C NMR (DMSO-d₆): Carbonyl carbons (C=O) will be observed in the range of δ 155-170 ppm. Aromatic and heteroaromatic carbons will appear between δ 115-150 ppm.[2]

  • IR (KBr): Characteristic stretching vibrations for N-H bonds will be seen around 3200-3400 cm⁻¹, and C=O stretching will appear around 1640-1690 cm⁻¹.[2]

  • Mass Spectrum: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[2]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of complex heterocyclic scaffolds like pyridazinoquinazolines. The protocols and guidelines presented in this application note demonstrate the power of MAOS to dramatically reduce reaction times, improve yields, and facilitate the exploration of chemical diversity. By adopting these methodologies, researchers in drug discovery and medicinal chemistry can accelerate their synthetic workflows, leading to the faster identification and optimization of novel therapeutic agents. The continued development of microwave-assisted techniques will undoubtedly play a crucial role in the future of chemical synthesis.

References

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Bari, S. S., & Singh, K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 1-13. [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • El-Sayed, M. S., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4242. [Link]

  • Besson, T. (2014). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). One-Pot Microwave Synthesis of Pyrimido[4,5-b]quinoline and its C- and S-Glycosides with Anti-Inflammatory and Anticancer Activity. Archiv der Pharmazie, 349(11), 849-861. [Link]

  • Al-Issa, S. A., Arshad, F., Ali, M. M., Arshad, M., Al-Dies, A. M., & As-Soud, K. A. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

  • Kumar, A., Siddiqui, A. A., & Ali, R. (2018). Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. ChemistrySelect, 3(39), 10889-10894. [Link]

  • N-Heterocycles under Microwave Irradi
  • Kumar, A., & Sharma, G. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Future Pharmacology, 2(4), 476-487. [Link]

  • European Pharmaceutical Contractor. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]

  • Al-Ghorbani, M., Alowa, A. A. A., Al-Salahi, R., & Ali, A. M. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 677. [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • Ammar, Y. A., Mohamed, Y. A., El-Sharief, A. M., El-Gaby, M. S. A., & Abbas, S. Y. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Chemical Sciences Journal. [Link]

  • V. S. S. S., & Namboothiri, I. N. N. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(40), 23789-23812. [Link]

  • Li, J.-T., & Li, T.-S. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3568-3578. [Link]

  • ResearchGate. (n.d.). A Microwave Improvement in the Synthesis of the Quinazoline Scaffold. [Link]

  • Hadj-Ammar, N., Aboutayeb, R., Aouf, N.-E., & El-Laghdach, A. (2010). Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Molecules, 15(1), 386-391. [Link]

  • Al-Ghorbani, M., Kumar, R. S. S., Alowa, A. A. A., Al-Salahi, R., Sudhakar, Y. N., Ali, A. M., & Lokanath, N. K. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6), 2753-2762. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2013). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry. [Link]

  • International Journal For Innovative Research In Multidisciplinary Field. (n.d.). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. [Link]

  • Russian Journal of Organic Chemistry. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Georgieva, M., & Stoyanov, S. (2018). Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles as response to green chemistry. Revue Roumaine de Chimie, 63(10), 873-891. [Link]

  • Bentham Science. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]

  • Henary, M., Kananda, C., Rotolo, L., Savino, B., Owens, E. A., & Cravotto, G. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14170-14197. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. [Link]

Sources

10H-Pyridazino[6,1-b]quinazolin-10-one VEGFR-2 inhibition assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 10H-Pyridazino[6,1-b]quinazolin-10-one Derivatives as VEGFR-2 Inhibitors

Introduction

The 10H-Pyridazino[6,1-b]quinazolin-10-one scaffold represents a privileged tricyclic structure in medicinal chemistry, acting as a rigid bioisostere to the classic quinazoline core found in FDA-approved kinase inhibitors like Gefitinib and Vandetanib. While the quinazoline moiety is well-established, the fusion of the pyridazine ring introduces unique electronic properties and geometric constraints that enhance binding affinity to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

This application note details a robust, validated protocol for evaluating derivatives of this scaffold against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) . VEGFR-2 is the primary mediator of angiogenesis in endothelial cells; its inhibition is a cornerstone strategy in oncology for starving solid tumors of their blood supply.

Scope of Protocol:

  • Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.[1]

  • Secondary Validation: HUVEC Cellular Phosphorylation Assay.

  • Mechanism: ATP-Competitive Inhibition (Type I/II).

Mechanism of Action & Signaling Pathway

The 10H-Pyridazino[6,1-b]quinazolin-10-one derivatives function as ATP-competitive inhibitors . They occupy the hinge region of the VEGFR-2 kinase domain (intracellular), preventing the binding of ATP. This blockade inhibits the autophosphorylation of tyrosine residues (specifically Tyr1175), thereby silencing the downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways responsible for endothelial proliferation and survival.

Figure 1: VEGFR-2 Signaling and Inhibition Logic

VEGFR2_Pathway VEGF_A VEGF-A Ligand VEGFR2_Inactive VEGFR-2 (Inactive Monomer) VEGF_A->VEGFR2_Inactive Binding VEGFR2_Active VEGFR-2 (Active Dimer) pTyr1175 VEGFR2_Inactive->VEGFR2_Active Dimerization PI3K PI3K / AKT (Survival) VEGFR2_Active->PI3K Signal Transduction MAPK RAS / MAPK (Proliferation) VEGFR2_Active->MAPK ATP ATP ATP->VEGFR2_Active Phosphorylation Source Inhibitor Pyridazino-quinazolinone Inhibitor Inhibitor->VEGFR2_Active  Competes with ATP  (Blocks Hinge Region) Angiogenesis Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 activation cascade. The inhibitor competes with ATP, preventing autophosphorylation and halting angiogenic signaling.[2]

Primary Biochemical Assay: HTRF Kinase Protocol

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Rationale: HTRF is preferred over radiometric (


P) assays for high-throughput screening due to its "mix-and-read" format (no washing), high sensitivity, and low false-positive rate from fluorescent compounds (due to time-resolved detection).
Reagents & Materials
ComponentSpecificationRecommended Source
Enzyme Recombinant human VEGFR-2 (KDR), intracellular domain (aa 789-1356)Carna Biosciences / Promega
Substrate Biotin-Poly(Glu, Tyr) 4:1Cisbio / PerkinElmer
ATP Ultrapure ATP (PCR Grade)Sigma-Aldrich
Detection Reagent A Eu

-Cryptate labeled anti-phosphotyrosine antibody (PT66)
Cisbio
Detection Reagent B Streptavidin-XL665 (Acceptor)Cisbio
Assay Plate 384-well, low volume, white round-bottom plateCorning #4513
Control Inhibitor Sorafenib or SunitinibSelleckchem
Buffer Formulations
  • Kinase Buffer (5X): 250 mM HEPES (pH 7.5), 50 mM MgCl

    
    , 5 mM MnCl
    
    
    
    , 5 mM DTT, 0.05% Tween-20, 0.5 mM Na
    
    
    VO
    
    
    .
    • Note: Mn

      
       is critical for VEGFR-2 catalytic activity.
      
  • Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 0.1% BSA, 20 mM EDTA.

    • Note: EDTA stops the kinase reaction; KF stabilizes the Europium signal.

Experimental Procedure (Step-by-Step)

Pre-Assay Optimization: Determine the


 for ATP with your specific enzyme lot. Run the inhibition assay at ATP = 

(typically 10-20 µM)
to ensure sensitivity to ATP-competitive inhibitors.

Figure 2: HTRF Assay Workflow

HTRF_Protocol Step1 1. Compound Addition (4 µL) Test Cmpd or DMSO Step2 2. Enzyme Addition (2 µL) VEGFR-2 (0.2 ng/µL) Step1->Step2 Step3 3. Pre-Incubation 15 min @ RT Step2->Step3 Step4 4. Start Reaction (4 µL) ATP + Biotin-Substrate Step3->Step4 Step5 5. Kinase Reaction 60 min @ RT Step4->Step5 Step6 6. Stop & Detect (10 µL) Eu-Ab + SA-XL665 + EDTA Step5->Step6 Step7 7. Read Plate TR-FRET (665/620 nm) Step6->Step7

Caption: Sequential addition workflow for 384-well HTRF assay. Total assay volume: 10 µL (reaction) + 10 µL (detection).

Detailed Steps:

  • Compound Preparation: Prepare 10-point serial dilutions of 10H-Pyridazino[6,1-b]quinazolin-10-one derivatives in 100% DMSO. Dilute into Kinase Buffer such that final DMSO concentration in the assay is 1%.

  • Dispense: Add 4 µL of diluted compound to the 384-well plate.

  • Enzyme Addition: Add 2 µL of VEGFR-2 enzyme (approx. 0.1–0.5 ng/well final).

  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Substrate Initiation: Add 4 µL of ATP/Biotin-Poly(GT) mix.

    • Final concentrations: ATP = 10 µM; Substrate = 0.2 µM.

  • Kinase Reaction: Seal plate and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Mixture (Eu-Antibody + Streptavidin-XL665 in EDTA buffer).

  • Equilibration: Incubate for 60 minutes at RT (protect from light).

  • Measurement: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1: 615 nm (Donor - Europium).

    • Emission 2: 665 nm (Acceptor - XL665).

Data Analysis & Validation

HTRF Ratio Calculation

Calculate the ratiometric signal to correct for well-to-well quenching or volume errors:



IC50 Determination

Convert ratios to % Inhibition:



  • Max Ratio: Enzyme + Substrate + ATP + DMSO (No inhibitor).

  • Min Ratio: Enzyme + Substrate + DMSO (No ATP) or excess EDTA control.

Fit data to a 4-parameter logistic (Sigmoidal) equation using GraphPad Prism or XLfit.

Acceptance Criteria
  • Z-Prime (Z'): > 0.5 (Excellent assay > 0.7).

  • Signal-to-Background (S/B): > 5.

  • Reference IC50: Sorafenib should yield an IC50 of 30–90 nM under these conditions.

Secondary Assay: Cellular Validation (HUVEC)

Biochemical potency must be translated to cellular efficacy.

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).

  • Stimulant: Recombinant Human VEGF-A (50 ng/mL).

  • Readout: ELISA or Western Blot for pVEGFR-2 (Tyr1175) .

Protocol Summary:

  • Seed HUVECs (10,000 cells/well) in 96-well plates; starve in low-serum media (0.1% FBS) overnight.

  • Treat with Pyridazino-quinazolinone derivatives for 2 hours.

  • Stimulate with VEGF-A (50 ng/mL) for 10 minutes.

  • Lyse cells and perform Sandwich ELISA using:

    • Capture Ab: Anti-Total VEGFR-2.

    • Detection Ab: Anti-pTyr1175-HRP.

  • Result: Potent inhibitors should reduce phosphorylation with an IC50 typically 5-10x higher than the biochemical IC50 due to membrane permeability and ATP competition in the cytosol (mM concentration).

References

  • El-Azab, A. S., et al. (2010). Synthesis and biological evaluation of some new 10H-pyridazino[6,1-b]quinazolin-10-one derivatives as antitumor agents. European Journal of Medicinal Chemistry.

  • Moshinsky, D. J., et al. (2003). A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype.[1][3] Journal of Biomolecular Screening.

  • El-Gazzar, M. G., et al. (2019). Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. Bioorganic Chemistry. [4]

  • Cisbio Bioassays. (2023). HTRF Kinase Assay Manual.

  • BPS Bioscience. (2023). VEGFR2 (KDR) Kinase Assay Kit Protocol.

Sources

Application Note: Design, Synthesis, and Validation of Pyridazino[6,1-b]quinazolin-10-one Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The continuous evolution of oncology drug discovery demands the development of privileged heterocyclic scaffolds capable of multi-target engagement. The pyridazino[6,1-b]quinazolin-10-one core represents a highly planar, electron-rich fused ring system that has demonstrated profound efficacy as an anticancer agent.

By fusing a pyridazine ring with a quinazolinone moiety, researchers create a dual-pharmacophore system. The quinazolinone domain is a well-characterized inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]. Concurrently, the pyridazine nitrogen atoms serve as critical hydrogen-bond acceptors, enabling the molecule to intercalate DNA or inhibit Poly (ADP-ribose) polymerase (PARP) and Topoisomerase II[1],[2]. This dual-action mechanism disrupts both oncogenic kinase signaling and DNA repair pathways, driving synergistic apoptosis in malignant cells.

MOA Drug Pyridazino[6,1-b]quinazolin-10-one Target1 EGFR / VEGFR2 Inhibition Drug->Target1 Target2 PARP / Topo II Inhibition Drug->Target2 Path1 PI3K/AKT Pathway Blockade Target1->Path1 Path2 DNA Repair Disruption Target2->Path2 Outcome Synergistic Cancer Cell Apoptosis Path1->Outcome Path2->Outcome

Multi-target anticancer mechanism of pyridazino[6,1-b]quinazolin-10-one agents.

Chemical Strategy: The Bifunctional Annulation

The most robust and atom-economical method for constructing the pyridazino[6,1-b]quinazolin-10-one architecture is the cyclocondensation of a 3-chloropyridazine derivative with anthranilic acid[3],[4].

Causality of Reagent Selection: Anthranilic acid acts as a bifunctional annulation reagent. The reaction proceeds via a two-step cascade:

  • Nucleophilic Aromatic Substitution (SNAr): The primary amine of anthranilic acid attacks the electrophilic C3 position of the chloropyridazine, displacing the chloride ion.

  • Intramolecular Cyclodehydration: The adjacent carboxylic acid undergoes an intramolecular condensation with the proximal pyridazine nitrogen, eliminating a molecule of water to close the central pyrimidine ring and form the final tricyclic system.

SynthesisWorkflow A 3-Chloropyridazine Precursor (Electrophile) B Anthranilic Acid (Nucleophile) C Nucleophilic Aromatic Substitution (SNAr) D Intramolecular Cyclization (-H2O) C->D Heat (150°C) or Reflux in Benzene E Pyridazino[6,1-b]quinazolin-10-one D->E AB AB AB->C

Workflow for the cyclocondensation synthesis of pyridazino[6,1-b]quinazolin-10-one.

Experimental Protocols & Self-Validating Systems

To accommodate different substrate stabilities, two distinct protocols are provided: a high-temperature solvent-free melt and a milder solution-phase reflux.

Protocol A: Solvent-Free Melt Synthesis (For Thermally Stable Precursors)

This method is thermodynamically driven and ideal for overcoming the high activation energy required for the secondary cyclodehydration step[3].

  • Preparation: In a dry, 50 mL round-bottom flask, intimately mix the 3-chloropyridazine derivative (0.01 mol) and anthranilic acid (0.012 mol). The slight excess of anthranilic acid compensates for potential sublimation.

  • Thermal Activation: Immerse the flask in a pre-heated silicone oil bath at 150°C. Maintain continuous stirring. The solid mixture will melt, and the evolution of water vapor will be observed as cyclization occurs.

  • Reaction Time: Heat the mixture for exactly 3 hours[3]. Caution: Exceeding this time or temperature may lead to the decarboxylation or charring of anthranilic acid.

  • Quenching & Trituration: Remove the flask from the oil bath and allow it to cool to ~60°C. Add 20 mL of absolute ethanol to triturate the crude solid.

  • Isolation: Filter the resulting precipitate under a vacuum and wash sequentially with cold ethanol and distilled water to remove unreacted anthranilic acid.

Protocol B: Solution-Phase Synthesis (For Thermally Sensitive Precursors)

This method utilizes dry benzene to azeotropically remove water, driving the equilibrium toward the cyclized product without extreme heat[4].

  • Preparation: Dissolve the 3-chloropyridazine derivative (1 mmol) in 15 mL of anhydrous benzene in a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Expert Insight: Moisture exclusion is critical here to prevent the competitive hydrolysis of the chloropyridazine into a biologically inactive pyridazinone.

  • Reagent Addition: Add anthranilic acid (1 mmol) to the solution[4].

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6 hours[4].

  • Concentration: Post-reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Crystallization: Cool the concentrated residue and recrystallize directly from benzene or a toluene-hexane mixture[4].

Protocol C: Self-Validating Analytical Checkpoints

To ensure the integrity of the synthesized compounds, the following self-validating checks must be performed:

  • In-Process Control (TLC): Monitor the reaction using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v). The successful formation of the tricyclic core is indicated by the appearance of a highly conjugated, strongly UV-active spot (254 nm) that is completely unreactive to ninhydrin stain (confirming the consumption of the primary amine).

  • Spectroscopic Validation (FT-IR): The product must exhibit a complete absence of the broad -OH and -NH2 stretching bands (3400–3200 cm⁻¹) inherent to anthranilic acid. Crucially, a sharp, characteristic quinazolinone carbonyl (C=O) stretch must appear at ~1710 cm⁻¹ , alongside C=N stretching at ~1620 cm⁻¹ [3].

Quantitative Data & Biological Efficacy

The structural modifications on the pyridazino[6,1-b]quinazolin-10-one scaffold significantly dictate both the chemical yield and the in vitro anticancer efficacy. Below is a summarized comparison of various derivatives evaluated against the HCT116 (colon cancer) cell line.

Compound DerivativeSynthesis MethodReaction TimeYield (%)Anticancer Activity (IC₅₀, HCT116)
2-(3,4-Dichlorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one Solvent-Free Melt (150°C)3 hours60%~28.97 μM
4-Benzyl-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one Solution-Phase (Benzene)6 hours65%~66.25 μM
Aryl-substituted-4-(2-methyl-1H-indol-1-yl) derivative Solution-Phase (Benzene)6 hours55-70%~76.04 μM

Data synthesized from established structure-activity relationship (SAR) studies evaluating the antiproliferative activity and PARP inhibition potential of functionalized pyridazinone compounds[3],[1],[2],[4].

References

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)
  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents Source: ResearchGate / Scientific Reports URL
  • Some Conventional and Convenient Process for Functionalization of 6-Phenyl-4,5-Dihydropyridazinone Compounds Source: ResearchGate / Asian Journal of Chemistry and Pharmaceutical Sciences URL
  • Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity Source: ResearchGate / International Journal on Current Trends in Drug Development & Industrial Pharmacy URL

Sources

Application Notes & Protocols: A Guide to Antimicrobial Screening of Pyridazinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Antimicrobial Potential of Pyridazinoquinazolines

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity.[1] Pyridazinoquinazolines, a class of fused nitrogen-containing heterocyclic compounds, represent a promising area of medicinal chemistry research.[2] Their rigid, complex structures offer diverse opportunities for chemical modification, and various derivatives have demonstrated a wide spectrum of pharmacological activities, including notable antimicrobial effects.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the systematic antimicrobial screening of newly synthesized pyridazinoquinazoline derivatives. It is designed to equip researchers with a robust, tiered framework for moving from initial qualitative screening to quantitative potency determination and the characterization of bactericidal or bacteriostatic activity. The methodologies described herein are foundational for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.[6][7]

Part I: Initial Screening via Agar Well Diffusion Assay

Principle & Rationale: The agar well diffusion method is a widely used, cost-effective preliminary test to qualitatively assess the antimicrobial activity of novel compounds.[8][9] The core principle relies on the diffusion of the test compound from a well, through a solidified agar medium that has been uniformly inoculated with a target microorganism. If the compound possesses antimicrobial properties, it will inhibit microbial growth, resulting in a clear area around the well known as the Zone of Inhibition (ZOI).[10] The diameter of the ZOI is proportional to the compound's activity and its diffusion characteristics. This assay is an excellent first-pass screen for a large library of derivatives to quickly identify promising candidates for more rigorous quantitative testing.[4][9]

Experimental Protocol: Agar Well Diffusion

1. Preparation of Materials:

  • Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C in a water bath.
  • Bacterial Inoculum: a. From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). b. Transfer the colonies into a tube containing sterile saline or Mueller-Hinton Broth (MHB). c. Vortex to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility.[10][11]
  • Test Compounds: Prepare stock solutions of the pyridazinoquinazoline derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a known concentration (e.g., 1 mg/mL).[4]

2. Inoculation and Plate Preparation: a. Pour the sterile MHA into sterile Petri dishes (90 mm diameter) to a uniform depth of ~4 mm and allow them to solidify completely in a laminar flow hood. b. Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube. c. Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees after each application to ensure even coverage.[10] d. Allow the plate surface to dry for 5-10 minutes. e. Using a sterile cork borer or the wide end of a sterile pipette tip (6-8 mm diameter), aseptically punch uniform wells into the agar.[8][12]

3. Compound Application and Incubation: a. Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a designated well.[8] b. Include controls on each plate:

  • Positive Control: A well containing a standard antibiotic (e.g., Norfloxacin, Chloramphenicol) at a known concentration.[13][14]
  • Negative Control: A well containing only the solvent (DMSO) used to dissolve the test compounds. This is crucial to ensure the solvent itself does not inhibit bacterial growth.[10] c. Allow the plates to stand for 1 hour at room temperature to permit pre-diffusion of the compounds. d. Incubate the plates in an inverted position at 37°C for 18-24 hours.[15]

4. Interpretation of Results: a. After incubation, measure the diameter of the ZOI (including the well diameter) in millimeters (mm) using a caliper or ruler. b. A ZOI around the test compound well indicates antimicrobial activity. The negative control (solvent) should show no zone of inhibition. c. Compare the ZOI of the test compounds to the positive control to gauge relative activity.

Workflow Visualization

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Media Prepare & Pour Mueller-Hinton Agar Swab Lawn Culture Bacteria on Agar Media->Swab Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Swab Compounds Prepare Compound & Control Solutions Load Load Compounds & Controls into Wells Compounds->Load Punch Create Wells in Agar Swab->Punch Punch->Load Incubate Incubate Plates (37°C, 24h) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Activity vs. Controls Measure->Interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Part II: Determining Potency via Broth Microdilution (MIC Assay)

Principle & Rationale: Following a positive result in the initial screen, a quantitative assessment of a compound's potency is essential. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro under standardized conditions.[16][17][18] This method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a 96-well microtiter plate format. The resulting MIC value (typically in µg/mL or µM) is a critical metric for SAR analysis and for comparing the potency of different derivatives.[7]

Experimental Protocol: Broth Microdilution

1. Preparation of Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[19]
  • Bacterial Inoculum: Prepare a bacterial suspension standardized to the 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
  • Plate Setup: Use sterile 96-well, U-bottom microtiter plates.

2. Serial Dilution of Compounds: a. Add 100 µL of sterile CAMHB to wells 2 through 12 in each row designated for a test compound. b. Prepare a starting solution of the test compound in the first well (e.g., 200 µL of compound at 2X the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process, transferring 100 µL from well 2 to 3, and so on, down to well 10. Discard 100 µL from well 10 after mixing. e. Well 11 serves as the growth control (contains only broth and inoculum). Well 12 serves as the sterility control (contains only broth).[17]

3. Inoculation and Incubation: a. Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum (final volume in each well will be 200 µL). Do not add inoculum to the sterility control well (well 12). b. Seal the plate with a breathable film or lid to prevent evaporation and contamination. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[19]

4. Reading and Interpreting the MIC: a. After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). A reading mirror or a plate reader can aid in visualization. b. The sterility control (well 12) should be clear. c. The growth control (well 11) should be distinctly turbid. d. The MIC is the lowest concentration of the compound (the first well from lowest to highest concentration) that shows no visible turbidity.[17][19]

Data Presentation: Sample MIC Table

Summarize the quantitative results in a clear, tabular format for easy comparison.

Compound IDR1 GroupR2 GroupS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
PQZ-01-H-Cl832
PQZ-02-OCH₃-Cl416
PQZ-03-H-F1664
NorfloxacinN/AN/A10.5

Part III: Defining the Mode of Action (MBC Assay)

Principle & Rationale: The MIC value reveals the concentration at which a compound inhibits bacterial growth (bacteriostatic effect) but does not differentiate it from one that actively kills the bacteria (bactericidal effect). The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[20][21] This test is a direct extension of the MIC assay and is critical for understanding a compound's ultimate effect on the pathogen. An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[21]

Experimental Protocol: Minimum Bactericidal Concentration

1. Sub-culturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations (e.g., MIC, 2x MIC, 4x MIC). b. Also, select the growth control well. c. Mix the contents of each selected well thoroughly.

2. Plating and Incubation: a. Using a calibrated loop or pipette, withdraw a small aliquot (e.g., 10-100 µL) from each selected well. b. Spot or spread the aliquot onto a quadrant of a fresh, antibiotic-free MHA plate. Be sure to label each quadrant clearly. c. Incubate the MHA plates at 37°C for 18-24 hours, or until colonies are clearly visible on the growth control spot.

3. Reading and Interpreting the MBC: a. After incubation, observe the MHA plates for bacterial growth. b. The MBC is the lowest concentration of the compound that results in no growth or a reduction of ≥99.9% of the colony count compared to the initial inoculum count.[20][21] For practical purposes in a screening setting, it is often identified as the lowest concentration with no visible colonies on the agar plate. c. Calculate the MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .
  • MBC/MIC > 4: The compound is generally considered bacteriostatic .
Integrated Workflow Visualization: From MIC to MBC

MIC_to_MBC cluster_mic MIC Determination cluster_mbc MBC Determination Plate Prepare Serial Dilutions in 96-Well Plate Inoculate Inoculate with Standardized Bacterial Suspension Plate->Inoculate IncubateMIC Incubate Plate (37°C, 18-20h) Inoculate->IncubateMIC ReadMIC Read MIC: Lowest Concentration with No Visible Growth IncubateMIC->ReadMIC SelectWells Select Clear Wells (MIC, 2x MIC, 4x MIC) ReadMIC->SelectWells Proceed with MIC results Subculture Subculture Aliquots onto Antibiotic-Free Agar SelectWells->Subculture IncubateMBC Incubate Agar Plates (37°C, 18-24h) Subculture->IncubateMBC ReadMBC Read MBC: Lowest Concentration with ≥99.9% Killing (No Growth) IncubateMBC->ReadMBC Interpret Interpret Mode of Action (MBC/MIC Ratio) ReadMBC->Interpret

Caption: Integrated workflow from MIC to MBC determination.

References

  • Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024). Bio-protocol. [Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019). Frontiers. [Link]

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. (n.d.). ResearchGate. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • Minimum bactericidal concentration. (2023). Wikipedia. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). National Institutes of Health. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]

  • Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. (2025). MDPI. [Link]

  • Agar well diffusion assay. (2020). YouTube. [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. [Link]

  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. (2013). ResearchGate. [Link]

  • Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. (n.d.). ResearchGate. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. (2021). ResearchGate. [Link]

  • Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). MDPI. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRAZOLO QUINAZOLINE DERIVATIVES. (n.d.). Latin American Applied Research. [Link]

  • Synthesis and antimicrobial screening of some novel quinazolinones and its derivatives. (n.d.). ResearchGate. [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (2001). PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). National Institutes of Health. [Link]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. (2025). National Institutes of Health. [Link]

  • Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)-one derivatives. (n.d.). ScienceDirect. [Link]

  • (PDF) Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. (2026). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). Biomedical and Pharmacology Journal. [Link]

  • Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. (2023). MDPI. [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. (2025). ResearchGate. [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. (2004). Scilit. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health. [Link]

  • Synthesis, characterization and biological study of novel heterocyclic compounds. (2013). Scholars Research Library. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 10H-Pyridazino[6,1-b]quinazolin-10-one Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Logic

The synthesis of 10H-pyridazino[6,1-b]quinazolin-10-one and its derivatives typically hinges on the cyclocondensation of 3-aminoquinazolin-4(3H)-ones with bifunctional electrophiles (e.g., 1,3-dicarbonyls, activated alkynes, or


-unsaturated carbonyls).

The Core Challenge: The reaction is a delicate balance between nucleophilic attack and cyclodehydration . A common failure mode is the isolation of the open-chain hydrazone/Schiff base intermediate rather than the desired fused tricyclic system. This occurs when the initial condensation happens, but the subsequent ring closure (which is entropically disfavored and sterically demanding) fails to overcome the activation energy barrier.

Reaction Mechanism Visualization

The following diagram outlines the critical pathway and failure points.

ReactionMechanism Start 3-Aminoquinazolin-4(3H)-one + Electrophile Inter1 Intermediate A: Open-Chain Hydrazone Start->Inter1 Nucleophilic Attack (Fast) Inter1->Inter1 Stalling (Steric Hindrance) Transition Transition State: Ring Closure Inter1->Transition Acid Catalysis + Heat SideProduct Side Product: Hydrolysis/Degradation Inter1->SideProduct H2O present Low Temp Product Product: 10H-Pyridazino[6,1-b]quinazolin-10-one Transition->Product - H2O (Dehydration)

Caption: Fig 1. Mechanistic pathway showing the critical "Stalling" point at the hydrazone intermediate, often requiring acid catalysis or microwave irradiation to proceed to cyclization.

Troubleshooting Guide (Q&A)

This section addresses specific pain points reported by users attempting to scale or optimize this reaction.

Q1: I am isolating a yellow/orange solid that matches the mass of the starting materials + electrophile, but NMR shows no cyclization. Why?

Diagnosis: You have isolated the open-chain hydrazone intermediate . The initial condensation (Schiff base formation) is kinetically fast, but the ring closure is thermodynamically demanding. Corrective Action:

  • Increase Temperature: Refluxing ethanol is often insufficient (78°C). Switch to DMF or Dioxane (100–150°C).

  • Acid Catalysis: Add a Lewis acid (e.g., Yb(OTf)₃ , 5-10 mol%) or a Brønsted acid (e.g., p-TSA , AcOH ) to activate the carbonyl/electrophile for the second intramolecular attack.

  • Water Removal: The cyclization step releases water. Use a Dean-Stark trap (if using toluene/xylene) or add molecular sieves (4Å) to drive the equilibrium forward.

Q2: My yields are inconsistent (20-60%) even when using the same protocol. What is the variable?

Diagnosis: This is often due to moisture sensitivity during the ring-closure step or variable purity of the 3-amino precursor . Corrective Action:

  • Precursor Purity: Ensure your 3-aminoquinazolin-4(3H)-one is free of hydrazine hydrate (a common contaminant from its synthesis). Residual hydrazine will compete for the electrophile, forming side products.

  • Solvent Dryness: Even small amounts of water in DMF or DMSO can inhibit the dehydration step. Use anhydrous solvents.

Q3: The product precipitates immediately, but it's impure. Recrystallization is difficult due to poor solubility.

Diagnosis: The planar tricyclic structure leads to high


-

stacking and low solubility. Immediate precipitation traps unreacted starting material. Corrective Action:
  • Solvent Switch: Run the reaction in a solvent where the product remains soluble at hot temperatures but precipitates upon cooling (e.g., Glacial Acetic Acid or DMSO ).

  • Purification: Instead of standard recrystallization, perform a hot filtration in DMF followed by a wash with hot ethanol to remove sticky impurities.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Why: Microwave irradiation (MWI) provides rapid dielectric heating, overcoming the activation barrier for cyclization that conventional heating often fails to breach.

Workflow:

  • Reactants: Mix 3-amino-2-methylquinazolin-4(3H)-one (1.0 equiv) and the 1,3-electrophile (e.g., diethyl acetylenedicarboxylate or a 1,3-diketone) (1.2 equiv).

  • Solvent/Catalyst: Add Ethanol (2 mL/mmol) and Glacial Acetic Acid (catalytic, 2 drops). Note: For difficult substrates, use DMF.

  • Irradiation: Heat at 120°C for 10–20 minutes in a sealed vessel (Power: 150W, Max Pressure: 200 psi).

  • Workup: Cool to RT. The product usually precipitates as a crystalline solid. Filter and wash with cold ethanol.

Protocol B: Conventional Thermal Cyclization (Scale-Up)

Why: For batches >10g where microwave is impractical.

Workflow:

  • Setup: 3-neck round bottom flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene or Xylene (high boiling point + forms azeotrope with water).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%).

  • Reaction: Reflux for 6–12 hours . Monitor water collection in the trap.

  • Workup: Evaporate solvent to 20% volume. Cool to 0°C. Filter precipitate.

Performance Comparison Data
ParameterConventional Reflux (EtOH)Conventional Reflux (AcOH)Microwave Irradiation (MWI)
Reaction Time 8–24 Hours4–8 Hours10–25 Minutes
Typical Yield 30–50%55–70%85–92%
Purity (Crude) Low (requires column)ModerateHigh (precipitation)
Energy Efficiency LowLowHigh

Frequently Asked Questions (FAQs)

Q: Can I use ionic liquids to improve the yield? A: Yes. Ionic liquids like [BMIm]BF₄ act as both solvent and catalyst. They stabilize the charged transition states and absorb the water produced during dehydration, often boosting yields to >90% without external acid catalysts.

Q: Why does the reaction mixture turn dark red/black? A: This indicates oxidative decomposition, likely of the amino group or the electrophile. This happens if the temperature is too high in the presence of oxygen. Sparge the solvent with Nitrogen/Argon before heating to prevent oxidation.

Q: My electrophile is a chalcone (alpha,beta-unsaturated ketone). The reaction isn't working. A: Chalcones are less reactive than dicarbonyls. You likely need a Michael addition followed by cyclization. Try adding a base (e.g., Piperidine or Et₃N ) to initiate the Michael addition, followed by acid-catalyzed cyclization.

References

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Source: ResearchGate / Vertex AI Search Context: Validates the use of microwave irradiation to significantly reduce reaction times and improve yields in quinazolinone ring formation. URL:[Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Source: PubMed / PMC Context: Compares DMF vs. Ethanol as solvents, showing DMF often yields higher results due to higher boiling points and solubility profiles. URL:[Link]

  • Pyridazino[1,6-b]quinazolinones as new anticancer scaffold. Source: Bioorganic Chemistry (via PubMed) Context: Provides specific characterization data and biological relevance for the pyridazino-quinazolinone scaffold, confirming the utility of the 3-aminoquinazolinone pathway. URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry Context: Detailed review of catalyst choices (Lewis acids, solid supports) and their impact on yield during cyclization. URL:[Link]

Technical Support Center: Optimizing Iodine-Catalyzed Synthesis of Quinazolinone Fused Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of quinazolinone fused rings using iodine catalysis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful, metal-free methodology. Here, we move beyond simple protocols to explain the underlying principles, helping you to not only execute the reaction but also to intelligently troubleshoot and optimize it for your specific substrates.

Core Principles: The "Why" Behind the Reaction

The iodine-catalyzed synthesis of quinazolinones is a robust method that typically involves the oxidative cyclization of a 2-aminobenzamide with a coupling partner like an alcohol, aldehyde, or ketone.[1][2] Understanding the dual role of molecular iodine (I₂) is critical for optimization and troubleshooting.

  • Lewis Acidity: Iodine can act as a mild Lewis acid to activate carbonyl groups or alcohols, facilitating the initial condensation with the 2-aminobenzamide to form a key intermediate, such as a Schiff base.[3][4]

  • Oxidative Catalyst: In the presence of a co-oxidant (e.g., O₂, DMSO, TBHP), I₂ is the key to the final, irreversible aromatization step. It facilitates the dehydrogenation of the cyclized intermediate to form the stable quinazolinone ring system.[3][5] The catalytic cycle is regenerated by the terminal oxidant.

A plausible mechanistic pathway is outlined below. The precise mechanism can vary based on the starting materials and oxidant used.

Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Oxidation cluster_2 Catalyst Regeneration A 2-Aminobenzamide + R-CHO/R-CO-CH₃ I1 Schiff Base / Aminal Intermediate A->I1 I₂ (Lewis Acid) -H₂O I2 Cyclized Dihydro- quinazolinone I1->I2 Intramolecular Cyclization P Quinazolinone Product I2->P I₂ / Oxidant -2[H] HI 2HI I2_cat I₂ HI->I2_cat Oxidation Ox Oxidant (e.g., O₂) H2O_Ox H₂O / Reduced Oxidant Workflow start Reagent Preparation setup Combine Reactants & I₂ in DMSO start->setup react Heat at 120°C (Air or O₂ atmosphere) setup->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Na₂S₂O₃ (aq) Precipitate/Extract monitor->workup Reaction Complete purify Recrystallize or Column Chromatography workup->purify product Characterized Product purify->product Troubleshooting start Problem Observed? low_yield Low or No Yield start->low_yield Yes no_issue Good Yield & Purity start->no_issue No cause_reagents Cause: Reagent Quality? low_yield->cause_reagents side_products Complex Mixture / Side Products cause_catalyst Cause: Catalyst Loading? side_products->cause_catalyst cause_conditions Cause: Reaction Conditions? cause_reagents->cause_conditions No sol_reagents Solution: - Purify starting materials - Use fresh I₂ and oxidant cause_reagents->sol_reagents Yes cause_conditions->side_products No sol_conditions Solution: - Increase temperature - Increase reaction time - Ensure O₂ supply cause_conditions->sol_conditions Yes sol_catalyst Solution: - Adjust I₂ loading (10 mol% is optimal) - Avoid stoichiometric I₂ cause_catalyst->sol_catalyst Yes

Sources

Technical Support Center: Solubility & Formulation Guide for Pyridazinoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are working with pyridazinoquinazolines , you are likely encountering a specific solubility profile known in the industry as "Brick Dust." [1][2]

Unlike "Grease Balls" (high LogP, low melting point) which dissolve easily in lipids but not water, pyridazinoquinazolines typically possess:

  • High Melting Point (>200°C): Due to strong intermolecular

    
     stacking of the planar tricyclic/tetracyclic core.
    
  • Moderate-to-High LogP (2–5): Sufficiently lipophilic to resist water, but too crystalline to dissolve in lipids.

  • Low Aqueous Solubility: Often <1 µg/mL in neutral buffer.

This guide provides a logical, step-by-step troubleshooting framework to formulate these scaffolds for in vivo (IP, IV, PO) administration without compromising biological data integrity.

Phase 1: Pre-Formulation Diagnosis

User Question: My compound dissolves in 100% DMSO, but precipitates immediately when I add water or saline. Why?

Scientist Response: This is a classic "Crash-Out" event caused by the logarithmic loss of solvent power. Pyridazinoquinazolines are often weak bases. In 100% DMSO, they are solvated by dipole-dipole interactions. When you add water, the dielectric constant changes, and the hydrophobic effect drives the planar molecules to aggregate and crystallize.

Diagnostic Protocol: Before choosing a vehicle, determine your compound's "Formulation Phenotype" using this decision matrix:

FormulationDecisionTree Start START: Physicochemical Profiling CheckMP Check Melting Point (Tm) Start->CheckMP CheckLogP Check LogP CheckMP->CheckLogP Tm > 200°C GreaseBall PHENOTYPE: GREASE BALL (Low Tm, High LogP) Strategy: Lipid/Oil Formulation CheckMP->GreaseBall Tm < 150°C BrickDust PHENOTYPE: BRICK DUST (High Tm, Mod LogP) Strategy: Particle Size Reduction or Cyclodextrins CheckLogP->BrickDust LogP < 4 CheckLogP->GreaseBall LogP > 5 Ionizable PHENOTYPE: IONIZABLE (Contains Basic N) Strategy: pH Adjustment/Salt BrickDust->Ionizable Has Basic Nitrogen? Ionizable->BrickDust Neutral Core

Figure 1: Formulation Decision Tree. Use experimental Tm and calculated LogP to categorize your pyridazinoquinazoline derivative.

Phase 2: Parenteral Formulation (IV/IP)

User Question: I need to dose IV. Can I just use 10% DMSO in saline?

Scientist Response: Likely no . For pyridazinoquinazolines, simple binary mixtures often fail because the drug concentration exceeds the equilibrium solubility in the water-rich phase. You need a ternary or quaternary system to maintain solubility.

Recommended "Golden Triangle" Vehicles

These mixtures balance solubilizing power with tolerability.

ComponentFunctionRecommended RangeWarning
DMSO Primary Solvent5% – 10%Neurotoxic at high volumes; causes hemolysis >20% IV.
PEG 400 Cosolvent30% – 50%High viscosity; ensure slow injection.
Tween 80 Surfactant1% – 5%Can cause histamine release (pseudo-allergy) in dogs/rats.
Saline/Water DiluentRemainderAdd LAST. Dropwise with vortexing.
Protocol: The "Step-Down" Dilution Method

Do not add DMSO to Saline. Add Saline to DMSO.

  • Weigh the pyridazinoquinazoline.

  • Dissolve completely in 100% DMSO (Volume = 5-10% of final volume). Sonication is mandatory.

  • Add PEG 400 (Volume = 30-40% of final volume). Vortex.

  • Add Surfactant (Tween 80, 1-5%). Vortex.

  • Add Warm Saline/Water (remaining volume) dropwise while vortexing.

    • Why Warm? Heat maintains kinetic solubility during the mixing phase.

Validation Step: Leave the solution on the bench for 2 hours. If crystals form, you are supersaturated and risk embolism in the animal. Switch to Cyclodextrins .

The Cyclodextrin Rescue (Captisol® or HP- -CD)

If cosolvents fail, use inclusion complexation. The hydrophobic pyridazinoquinazoline core fits inside the cyclodextrin ring.

  • Recipe: 20% (w/v) HP-

    
    -CD in water.
    
  • pH Adjustment: If your molecule has a basic nitrogen (common in pyridazines), add 1-2 equivalents of HCl or Methanesulfonic acid to the drug before adding the cyclodextrin solution.

Phase 3: Oral Formulation (PO)

User Question: Oral bioavailability is <5% using a suspension in methylcellulose. How do I improve absorption?

Scientist Response: For "Brick Dust" molecules, absorption is dissolution-rate limited . Large crystals simply pass through the GI tract undissolved. You must increase the surface area.[3][4]

Strategy A: Nanosuspension (The Gold Standard)

Milling the drug to <500 nm increases the surface area exponentially (Noyes-Whitney Equation).

Workflow: Top-Down Media Milling

NanosuspensionWorkflow Step1 Crude Drug Powder (Micron size) Step3 High Shear Mixing (Pre-suspension) Step1->Step3 Step2 Stabilizer Solution (HPMC + Tween 80) Step2->Step3 Step4 Wet Bead Milling (Zirconia beads) Step3->Step4 Step5 Nanosuspension (< 500 nm) Step4->Step5 4-24 Hours

Figure 2: Wet milling workflow to create a nanosuspension. This physically breaks down the crystal lattice.

Protocol:

  • Vehicle: 0.5% HPMC (Hydroxypropyl methylcellulose) + 0.1% Tween 80 in water.

  • Process: Combine drug and vehicle. Add 0.5–1.0 mm Zirconia beads. Stir at high speed or use a planetary mill for 4–12 hours.

  • QC: Check under a microscope. If you see "shimmering" (Brownian motion) and no large crystals, you have succeeded.

Strategy B: Amorphous Solid Dispersion (ASD)

If you have access to a spray dryer:

  • Dissolve Drug + Polymer (e.g., PVP-VA64 or HPMCAS) in a volatile solvent (Acetone/Methanol).

  • Spray dry to remove solvent.

  • Result: The drug is trapped in a high-energy amorphous state within the polymer matrix, preventing recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use 100% PEG 400 for IP injection? A: No. 100% PEG 400 is hypertonic and viscous. It will draw fluid from the surrounding tissue into the peritoneal cavity, causing dehydration, pain, and potentially false-positive behavioral results (e.g., writhing). Limit PEG 400 to <50% for IP.

Q2: My compound turns the solution yellow/orange. Is it degrading? A: Not necessarily. Pyridazinoquinazolines are highly conjugated systems (chromophores). Dissolving them often results in vibrant colors. However, always verify stability with LC-MS after 24 hours in the vehicle.

Q3: Why not just use corn oil? A: Remember the "Brick Dust" diagnosis. These compounds have high melting points and often low lipid solubility.[2][5] They will likely form a suspension in oil, not a solution. If you use oil, you must treat it as a suspension (shake well before dosing).

Q4: What is the maximum DMSO concentration for mice? A:

  • IV: 5% (Slow bolus).

  • IP: 10% (Risk of peritonitis if higher).

  • PO: 10-20% (Tolerated, but tastes foul; may affect feeding behavior).

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. (Focus on Cosolvent/Surfactant selection).
  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: a perspective on formulation selection. International Journal of Pharmaceutics, 417(1-2), 14-25. (The authority on "Brick Dust" nanosuspensions). Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[6] Pharmaceutical Research, 21(2), 201-230. (The "Bible" for vehicle selection). Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

Sources

Side products in the reaction of amino-quinazolinones with hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Products in the Reaction of Quinazolinones with Hydrazine Ticket Type: Technical Guide & FAQ Status: Active Audience: Medicinal Chemists, Process Chemists

Module 1: Diagnostic Overview & Reaction Pathways

When reacting quinazolinone derivatives (specifically 4-substituted quinazolines or benzoxazinones) with hydrazine, researchers often encounter a bifurcation in reaction pathways. The intended thermodynamic product is usually the hydrazino- or amino-quinazolinone , but kinetic competition often yields dimers or ring-opened recyclized products (triazoles).

Visualizing the Chemical Battlefield

The following diagram illustrates the critical decision points where side products are generated.

QuinazolinoneHydrazine Start 4-Substituted Quinazoline (e.g., 4-Cl, 4-OEt) Product 4-Hydrazinoquinazoline (Intended Nucleophilic Product) Start->Product SNAr (Low Temp, Excess N2H4) RingOpen Side Product B: 3-(2-Aminophenyl)-1,2,4-triazole (Ring Contraction) Start->RingOpen High Temp (>150°C) Recyclization Benzhydrazide Side Product C: Anthranilic Acid Hydrazides (Hydrolysis/Ring Open) Start->Benzhydrazide H2O / Hydrolysis Hydrazine Hydrazine (NH2NH2) Dimer Side Product A: 1,2-Bis(quinazolin-4-yl)hydrazine ('The Dimer') Product->Dimer + Start Material (Stoichiometry Failure)

Figure 1: Reaction landscape showing the competition between nucleophilic substitution (green) and side reactions (red) including dimerization and ring contraction.[1][2]

Module 2: Troubleshooting Guide

Use this table to diagnose issues based on physical observations and spectral data.

SymptomProbable CauseTechnical ExplanationCorrective Action
Precipitate is insoluble in most organic solvents and has a MP > 300°C .Dimerization Formation of 1,2-bis(quinazolin-4-yl)hydrazine. The mono-hydrazino product is a nucleophile and reacts with unreacted starting material if hydrazine concentration is too low.Increase Hydrazine Equivalents. Use 5–10 eq. of hydrazine hydrate. Add the quinazoline substrate slowly to the hydrazine solution (inverse addition).
NMR shows loss of the pyrimidine C2-H singlet; Mass Spec shows M-17 or unexpected rearrangement.Ring Contraction (Triazole Formation) Attack at C2 instead of C4, or ring opening of the pyrimidine followed by recyclization to a 3-(2-aminophenyl)-1,2,4-triazole.Lower Reaction Temperature. This rearrangement is thermodynamically favored at high temperatures (>100°C). Keep reaction <80°C (refluxing ethanol/THF).
Product reverts to Anthranilic Acid derivatives (broad OH/NH peaks).Hydrolysis Moisture in the solvent hydrolyzed the imine bond of the quinazolinone before hydrazine could react.Dry Solvents. Use anhydrous EtOH or THF. Ensure hydrazine hydrate is high quality (60-80% or anhydrous if possible).
Benzoxazinone reaction yields a product soluble in dilute alkali but not the intended quinazolinone.Incomplete Cyclization Formation of 2-aminobenzhydrazide (ring opened) without re-closing to the 3-amino-quinazolinone.Dehydrating Conditions. The reaction requires heat or a dehydrating agent (e.g., HMDS or acetic acid) to force the ring closure (loss of H₂O).

Module 3: Deep Dive & FAQs

Q1: Why does the "Dimer" form so easily?

The 4-hydrazinoquinazoline product contains a primary amino group (–NH–NH₂). This group is often more nucleophilic than the hydrazine starting material due to the alpha-effect and electron donation from the quinazoline ring. If the local concentration of the starting material (e.g., 4-chloroquinazoline) is high, the product will attack it, forming the symmetric N,N'-bis(quinazolin-4-yl)hydrazine.

  • Key Fix: Inverse addition (dropping substrate into excess hydrazine) ensures the starting material always encounters free hydrazine, not the product.

Q2: What is the mechanism behind the Triazole rearrangement?

This is a variation of the ANRORC mechanism (Addition of Nucleophile, Ring Opening, Ring Closure).

  • Hydrazine attacks C2 of the quinazolinone (especially if C4 is blocked or deactivated, or at high temperatures).

  • The N1–C2 bond cleaves, opening the pyrimidine ring.

  • The hydrazine moiety rotates and condenses with the carbonyl/imine group, forming a 5-membered triazole ring.

  • Result: The quinazoline core is destroyed, yielding a 3-(2-aminophenyl)-triazole [1].

Q3: Can I react 3-amino-4(3H)-quinazolinone further?

Yes. If you treat 3-amino-quinazolinones with acyl chlorides or aldehydes, you form [1,2,4]triazolo[5,1-b]quinazolines . However, be aware that hydrazine hydrate itself can cause deamination (stripping the N-N bond) back to the quinazolinone under reductive conditions.

Module 4: Optimized Experimental Protocols

Protocol A: Synthesis of 4-Hydrazinoquinazoline (Preventing Dimers)

Target: Substitution of 4-Cl without dimerization.

  • Preparation: Charge a round-bottom flask with Hydrazine Hydrate (10.0 equivalents) and Ethanol (10 mL/g substrate). Cool to 0°C.

  • Addition: Dissolve 4-Chloroquinazoline (1.0 equivalent) in THF or Ethanol. Add this solution dropwise to the stirring hydrazine over 30 minutes.

    • Note: The solution should remain clear or turn slightly yellow. Immediate heavy precipitation suggests dimerization.

  • Reaction: Allow to warm to room temperature (25°C). Stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup:

    • Pour the mixture into ice water.

    • The solid precipitate is usually the product. Filter and wash with cold water (to remove excess hydrazine) and then cold ether (to remove trace dimer).

    • Purification: Recrystallization from Ethanol.[3]

Protocol B: Synthesis of 3-Amino-4(3H)-quinazolinone

Target: Ring expansion from Benzoxazinone.

  • Reactants: Suspend 2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) in absolute Ethanol.

  • Reagent: Add Hydrazine Hydrate (1.1 to 1.5 eq) . Do not use large excess, or you risk hydrazolysis of the ring.

  • Conditions: Reflux for 3–6 hours.

    • Observation: The starting material will dissolve, and the product often crystallizes out upon cooling.

  • Troubleshooting: If the product remains an open-chain hydrazide (soluble in base), reflux further with a catalytic amount of acetic acid to force cyclodehydration.

References

  • Bowie, R. A., & Thomason, D. A. (1972).[4] Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.[4] Link

  • El-Hashash, M. A., et al. (2011).[7] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[8] Link

  • Sergeieva, T. Y., et al. (2014).[9] Hydrazinolysis of 3-R-[1,2,4]triazino[2,3-c]quinazolin-2-ones. Synthetic and theoretical aspects. The Journal of Physical Chemistry A, 118(10), 1895-1905.[9] Link

  • Atta, K. F. M., Marei, M. G., & Mohamed, F. A. M. (2011).[7] Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c]quinazolines. Heterocycles, 83(2).[7] Link

Sources

Validation & Comparative

1H NMR Spectral Guide: 10H-Pyridazino[6,1-b]quinazolin-10-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectral data for 10H-Pyridazino[6,1-b]quinazolin-10-one Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 10H-pyridazino[6,1-b]quinazolin-10-one and its biologically relevant 1,2,3,4-tetrahydro derivative. These tricyclic scaffolds are critical in medicinal chemistry, serving as pharmacophores for DNA intercalation, topoisomerase I inhibition, and anti-inflammatory agents.

We objectively compare the spectral signature of the cyclized tricyclic product against its open-chain precursors (e.g., 3-aminoquinazolinones) to provide a self-validating method for confirming successful synthesis.

Chemical Structure & Numbering Logic

The 10H-pyridazino[6,1-b]quinazolin-10-one core consists of a quinazolinone moiety fused with a pyridazine ring. The fusion creates a rigid, planar tricyclic system.

  • Core Formula: C

    
    H
    
    
    
    N
    
    
    O (Fully Aromatic) / C
    
    
    H
    
    
    N
    
    
    O (Tetrahydro)
  • Key Feature: The bridgehead nitrogen (N-5) and the carbonyl at C-10 are diagnostic for the fusion.

  • Numbering: In the [6,1-b] system, the benzene ring protons are typically assigned positions 1-4 (or 6-9 depending on IUPAC variation), while the pyridazine ring occupies the "lower" fusion face.

Synthesis & Pathway Diagram

The most robust synthesis involves the cyclization of 3-amino-2-substituted-quinazolinones or the condensation of anthranilic acid hydrazide with cyclic anhydrides (e.g., succinic anhydride).

Synthesis Precursor Anthranilic Acid Hydrazide Inter Intermediate (Open Chain) Precursor->Inter Acylation (AcOH, Reflux) Reagent Succinic Anhydride Reagent->Inter Product 1,2,3,4-Tetrahydro-10H- pyridazino[6,1-b]quinazolin-10-one Inter->Product Cyclization (Ac2O or Fusion)

Figure 1: Synthetic workflow for the formation of the tetrahydro-pyridazino-quinazolinone scaffold.

1H NMR Spectral Data Analysis

The following data focuses on the 1,2,3,4-tetrahydro-10H-pyridazino[6,1-b]quinazolin-10-one , a stable and common derivative used to validate the scaffold's formation. The saturation in the pyridazine ring provides distinct aliphatic signals that are easily distinguishable from the aromatic quinazolinone core.

Table 1: 1H NMR Chemical Shifts (CDCl , 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-1 (Ar) 8.41 Doublet (d)1H8.0Deshielded: Peri-position to Carbonyl (C=O). Most downfield aromatic signal.
H-4 (Ar) 7.92 Doublet (d)1H8.0Shielded: Ortho to the bridgehead Nitrogen, but less deshielded than H-1.
H-2 (Ar) 7.51 Triplet (t)1H8.0Meta to C=O / Para to N.
H-3 (Ar) 7.10 Triplet (t)1H8.0Para to C=O / Meta to N.
H-6 (Ali) 3.71 Triplet (t)2H8.0Diagnostic: N-CH

. Deshielded by adjacent bridgehead Nitrogen.
H-8 (Ali) 2.51 Triplet (t)2H8.0

-Methylene to C=N bond (if present) or C=O in related isomers.
H-7 (Ali) 2.10 Quintet (qui)2H8.0Central methylene of the propyl chain.

Note: Numbering in the table refers to the specific protons on the benzene ring (H-1 to H-4) and the saturated pyridazine ring (H-6 to H-8) based on the specific derivative described in Source 1.10.

Key Spectral Features (Interpretation)
  • The "Deshielded Doublet" (8.41 ppm): This proton is characteristic of quinazolin-4-ones. It represents the proton on the benzene ring closest to the carbonyl oxygen (position 5 in standard quinazoline numbering). The anisotropic effect of the carbonyl group shifts this signal significantly downfield.

  • The "N-Methylene" Triplet (3.71 ppm): In the tetrahydro derivative, this signal confirms the cyclization. If the ring were open (e.g., a simple alkyl chain), this shift would likely be different or appear as a broad signal if attached to a free amine. The rigid triplet indicates a cyclic N-CH

    
     environment.
    
  • Absence of NH/NH

    
    :  Successful cyclization is confirmed by the absence  of exchangeable NH protons (typically 4.0–6.0 ppm for NH
    
    
    
    or >10 ppm for amide NH) that would be present in the precursor.

Comparative Analysis: Product vs. Alternative/Precursor

To ensure scientific integrity, one must verify the product against its likely impurities or precursors.

Table 2: Spectral Comparison
FeatureTarget Product (Tetrahydro-pyridazino[6,1-b]quinazolinone)Alternative/Precursor (3-Amino-2-alkylquinazolin-4(3H)-one)Differentiation
Amine Protons Absent Broad singlet ~5.0–6.0 ppm (NH

)
Disappearance of NH

confirms ring closure.
Aliphatic Region Three distinct multiplets (t, t, qui)Simple alkyl pattern (e.g., methyl singlet or ethyl triplet)The cyclic propyl chain (3.71, 2.51, 2.10 ppm) is diagnostic for the fused pyridazine ring.
Aromatic Region 4 Protons (ABCD system)4 Protons (ABCD system)The aromatic pattern is conserved but may show slight shifts due to planarization.
Carbonyl (IR) ~1689, 1647 cm

~1660 cm

The fused system often shows a split or shifted carbonyl band due to coupling with the C=N.

Experimental Protocol (Self-Validating)

Objective: Synthesis and Characterization of 1,2,3,4-Tetrahydro-10H-pyridazino[6,1-b]quinazolin-10-one.

Step 1: Synthesis[1][2][3][4][5][6][7][8]
  • Reactants: Dissolve 3-amino-2-chloroalkyl-quinazolin-4(3H)-one (0.01 mol) in absolute ethanol (30 mL). Alternatively, use anthranilic acid hydrazide and succinic anhydride (reflux in acetic acid).

  • Cyclization: Add anhydrous potassium carbonate (K

    
    CO
    
    
    
    , 0.02 mol) to act as a base scavenger.
  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1). The starting material (lower R
    
    
    
    due to amine) should disappear.
  • Work-up: Pour the reaction mixture into crushed ice/water. The solid product will precipitate. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Step 2: NMR Sample Preparation
  • Solvent Choice: Dissolve 5-10 mg of the dried solid in 0.6 mL of CDCl

    
      (Chloroform-d). If solubility is poor, use DMSO-d
    
    
    
    , but note that the water peak in DMSO (3.33 ppm) may overlap with the aliphatic region.
  • Acquisition: Run a standard proton sequence (16 scans minimum).

  • Validation:

    • Check for the doublet at ~8.4 ppm (Benzene H-5).

    • Check for the triplet at ~3.7 ppm (N-CH

      
      ).
      
    • Fail Condition: If a broad singlet appears at 5-6 ppm, the cyclization is incomplete (free NH

      
       remains).
      

References

  • Synthesis and Antimicrobial Activity of Quinazolinone Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Pyridazino[1,6-b]quinazolinones as new anticancer scaffold. Bioorganic Chemistry (PubMed).[1] Available at: [Link]

  • 1H NMR of Quinazolinone Derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

IR absorption bands for pyridazino[6,1-b]quinazolin-10-one carbonyl group

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) absorption characteristics of the carbonyl group in pyridazino[6,1-b]quinazolin-10-one , a fused tricyclic scaffold with significant medicinal chemistry applications.[1]

Quick Reference: Spectral Fingerprint

Functional GroupVibration ModeWavenumber (

)
IntensityNotes
C=O (Carbonyl) Stretching (

)
1689 – 1710 StrongDiagnostic band; Blue-shifted vs. non-fused analogs.
C=N (Imine) Stretching (

)
1610 – 1620 MediumCharacteristic of the pyridazine/quinazoline fusion.
C=C (Aromatic) Stretching (

)
1580 – 1600 VariableOverlaps with skeletal ring vibrations.

The Pyridazino[6,1-b]quinazolin-10-one Scaffold

The pyridazino[6,1-b]quinazolin-10-one system is a tricyclic heterocycle formed by fusing a pyridazine ring to a quinazolinone core.[1] The "10-one" designation refers to the carbonyl group originating from the quinazolinone moiety.[1]

Structural Context for IR Analysis: Unlike a simple quinazolin-4(3H)-one, which contains a secondary amide (N-H), the [6,1-b] fusion consumes the nitrogen lone pair and the N-H proton to form the bridgehead. This converts the carbonyl environment from a secondary lactam to a tertiary lactam within a rigid, planar system.[1]

Mechanism of Frequency Shift
  • Loss of Hydrogen Bonding: The absence of an N-H donor eliminates intermolecular hydrogen bonding that typically lowers carbonyl frequencies in secondary amides.[1] This results in a blue shift (higher wavenumber).

  • Ring Strain & Rigidity: The fusion increases the double-bond character of the carbonyl by limiting resonance delocalization compared to flexible open-chain analogs.[1]

Comparative Analysis: Fused vs. Single-Ring Systems

The following table compares the target scaffold against its constituent pharmacophores to highlight diagnostic differences.

Compound ClassStructure TypeC=O Frequency (

)
Key Differentiator
Pyridazino[6,1-b]quinazolin-10-one Fused Tricyclic 1689 – 1710 High frequency due to tertiary lactam nature; No N-H stretch.
Quinazolin-4(3H)-oneBicyclic1660 – 1690Lower frequency due to H-bonding; Distinct N-H stretch (3100-3300

).[1]
Pyridazin-3(2H)-oneMonocyclic1650 – 1680Broad band; significant H-bonding effects.[1]
2,3-Disubstituted QuinazolinoneBicyclic (N-Substituted)1680 – 1700Closer to the fused system, but lacks the specific C=N fingerprint of the pyridazine ring.[1]

Experimental Evidence:

  • Substituent Effect: In 2-(3,4-dichlorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one, the carbonyl appears at 1710

    
     .[1] The electron-withdrawing chlorine atoms on the phenyl ring reduce electron density available for conjugation, stiffening the C=O bond.[1]
    
  • Alkyl/Aryl Effect: In 4-benzyl-2-phenyl derivatives, the band is observed at 1689

    
     , reflecting a slight donation effect from the benzyl group which lowers the bond order slightly.[1]
    

Synthesis & Identification Pathway

The formation of the [6,1-b] fused system is often monitored via IR spectroscopy. The disappearance of specific precursor bands confirms cyclization.[1]

G cluster_0 Spectral Change cluster_1 Diagnostic Shift Precursor Quinazolinone Precursor (Sec. Amide) Intermediate Hydrazide Intermediate (N-NH2) Precursor->Intermediate Hydrazinolysis (New N-H bands) Product Pyridazino[6,1-b]quinazolin-10-one (Tert. Lactam) Intermediate->Product Cyclization with 1,3-Bielectrophile

Figure 1: Synthetic pathway highlighting the transition from a secondary amide precursor to the fused tertiary lactam product. The disappearance of N-H stretching bands (3100–3300


) and the blue shift of the C=O band confirm ring closure.

Experimental Protocol for IR Characterization

To ensure reproducibility and accurate peak assignment, follow this validated protocol for solid heterocyclic compounds.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvates (water/solvent can broaden carbonyl peaks).

  • Mixing: Grind 1–2 mg of the compound with 100 mg of spectroscopic-grade KBr (dried) in an agate mortar.

  • Pressing: Press into a transparent pellet using a hydraulic press (10 tons for 2 minutes).

  • Measurement: Scan from 4000 to 400

    
     with a resolution of 2 
    
    
    
    .
  • Validation: Ensure the baseline is flat.[1][2] A sloping baseline indicates particle scattering (grind finer).

Method B: ATR (Attenuated Total Reflectance) (Rapid Screening)
  • Cleaning: Clean the diamond/ZnSe crystal with isopropanol.[1]

  • Deposition: Place ~5 mg of solid powder directly on the crystal.

  • Contact: Apply high pressure using the clamp to ensure intimate contact.[1]

  • Correction: Apply "ATR Correction" in your software to account for penetration depth differences (high-wavenumber peaks appear weaker in uncorrected ATR).

Critical QC Check:

  • If a broad hump appears at 3200–3500

    
     , your sample is wet or ring closure is incomplete (residual N-H).
    
  • If the C=O band is split (doublet), check for Fermi resonance or a mixture of tautomers, though this scaffold is typically locked in the keto form.

References

  • El-Hashash, M. A., et al. (2016).[3] "Synthesis and Characterization of Unique Pyridazines." Liberty University / Asian Journal of Chemistry.[1] (Confirming 1710

    
     for dichlorophenyl derivative). 
    
  • Al-Isa, H., et al. (2021).[4] "Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity." International Journal on Current Trends in Drug Development & Industrial Pharmacy.[1][5] (Confirming 1659-1690 range for related fused systems).

  • Zhang, L., et al. (2020). "Pyridazino[1,6-b]quinazolinones as new anticancer scaffold." Bioorganic Chemistry. (Structural characterization of the scaffold).

  • Soliman, A. M., et al. (2003). "The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds." Molecules. (Explicit assignment of 1710

    
     C=O and 1620 
    
    
    
    C=N).[6][7] [8]

Sources

A Comparative Guide to Pyridazino-Quinazoline Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of oncology research, the quest for potent and selective kinase inhibitors remains a paramount objective. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a validated and critical target for anticancer therapies.[1][2] This guide provides a comparative analysis of pyridazino-quinazoline derivatives, a promising class of heterocyclic compounds, based on their inhibitory activity against VEGFR-2. While the specific scaffold pyridazino[6,1-b]quinazolin-10-one is of interest, the available literature directs our focus towards closely related and well-documented pyridazino-quinazoline systems. This guide will delve into their reported IC50 values, the methodologies for their determination, and their standing against established VEGFR-2 inhibitors.

The Central Role of VEGFR-2 in Tumor Angiogenesis

VEGFR-2, a receptor tyrosine kinase, is a primary transducer of signals from VEGF-A, setting off a cascade of downstream pathways crucial for endothelial cell proliferation, migration, and survival.[2] These pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades, are fundamental to the formation of new blood vessels, a process co-opted by tumors to sustain their growth and facilitate metastasis.[2] Consequently, the inhibition of VEGFR-2 is a cornerstone of anti-angiogenic therapy in oncology.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of therapeutic intervention.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization (Autophosphorylation) VEGF->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Grb2_Sos Grb2/SOS VEGFR2_dimer->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf PKC->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridazino-Quinazoline Inhibitors Inhibitor->VEGFR2_dimer

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazino-quinazoline derivatives.

Comparative Analysis of VEGFR-2 Inhibition

The pyridazino-quinazoline scaffold has been explored for its potential as a "hinge-binding" motif in the ATP-binding pocket of VEGFR-2. While data on the specific pyridazino[6,1-b]quinazolin-10-one core is limited in the public domain, research on analogous structures provides valuable insights into the potential of this chemical class.

Compound/DerivativeScaffold TypeIC50 against VEGFR-2 (nM)Reference CompoundIC50 of Reference (nM)
Ethoxy Aniline Derivative (Cpd 6) Pyridazino[3, 4, 5-de]quinazolinePotent (exact value not specified, but activity is high)Sorafenib-
Compound 5p Quinazolin-4(3H)-one derivative117Sorafenib69
Compound 5h Quinazolin-4(3H)-one derivative215Sorafenib69
Compound 5d Quinazolin-4(3H)-one derivative274Sorafenib69
Sorafenib Bi-aryl urea90--
Sunitinib Indolin-2-one10--

Note: The inhibitory activities of compounds are often compared to a reference drug within the same study to normalize for experimental variations. The IC50 values for Sorafenib can vary between studies.

From the available data, it is evident that modifications to the quinazoline core can yield compounds with potent VEGFR-2 inhibitory activity, in some cases comparable to the established drug Sorafenib.[3] For instance, a series of quinazolin-4(3H)-ones bearing a urea functionality demonstrated promising results, with compound 5p exhibiting an IC50 of 0.117 µM.[3] Another study highlighted an ethoxy aniline derivative of a novel pyridazino[3, 4, 5-de]quinazoline series as having the highest activity, surpassing that of Sorafenib in their assays.[4][5]

Experimental Protocol for Determining VEGFR-2 Inhibition

The determination of IC50 values is crucial for the quantitative comparison of inhibitor potency. A common method is the in vitro kinase assay, which measures the enzymatic activity of VEGFR-2 in the presence of the test compound.

Principle of the Assay

The assay quantifies the transfer of the gamma-phosphate from ATP to a specific peptide substrate by the catalytic domain of recombinant human VEGFR-2. The extent of phosphorylation is then measured, typically using a luminescence-based method that quantifies the amount of ATP remaining in the solution. A decrease in ATP consumption correlates with the inhibition of kinase activity.

Step-by-Step Methodology
  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Serial dilutions are then made in a suitable buffer to create a range of concentrations for testing. It is critical to maintain a consistent final DMSO concentration across all wells, typically not exceeding 1%.

  • Master Mixture Preparation: A master mix containing the kinase buffer, ATP, and the peptide substrate is prepared. The concentrations of ATP and the substrate should be optimized for the specific assay conditions, often near the Km value for ATP to ensure competitive inhibition can be accurately measured.

  • Assay Plate Setup: The assay is performed in a 96- or 384-well plate format.

    • Test Wells: The master mixture and the serially diluted test compounds are added.

    • Positive Control (No Inhibitor): The master mixture and buffer with the equivalent DMSO concentration are added. This well represents 100% kinase activity.

    • Blank (No Enzyme): The master mixture and buffer are added, but the enzyme is omitted. This accounts for any background signal.

  • Enzyme Addition and Incubation: The reaction is initiated by adding the recombinant VEGFR-2 enzyme to the test and positive control wells. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction, producing a luminescent signal.

  • Data Analysis: The luminescence is read using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the positive and blank controls. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the VEGFR-2 kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compound Plate_Setup 3. Dispense Reagents into 96-well Plate (Compound, Master Mix) Compound_Prep->Plate_Setup Master_Mix 2. Prepare Kinase Assay Master Mix (Buffer, ATP, Substrate) Master_Mix->Plate_Setup Enzyme_Add 4. Initiate Reaction with Recombinant VEGFR-2 Plate_Setup->Enzyme_Add Incubation 5. Incubate at 30°C Enzyme_Add->Incubation Detection_Reagent 6. Add Kinase-Glo® Reagent Incubation->Detection_Reagent Read_Plate 7. Read Luminescence Detection_Reagent->Read_Plate Data_Analysis 8. Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for a typical VEGFR-2 kinase inhibition assay.

Concluding Remarks for the Field Scientist

The pyridazino-quinazoline scaffold and its analogs represent a fertile ground for the development of novel VEGFR-2 inhibitors. The data, though not extensive for all specific isomers, suggests that this chemical class can produce compounds with nanomolar potency. For researchers in this field, the key takeaways are:

  • Structure-Activity Relationship (SAR): The potency of these compounds is highly dependent on the nature and position of substituents on the quinazoline ring system. Further exploration of SAR is warranted to optimize the inhibitory activity and selectivity.

  • Methodological Rigor: When comparing the potency of novel inhibitors, it is imperative to use standardized and well-characterized assay conditions. The inclusion of reference compounds, such as Sorafenib or Sunitinib, in every assay is crucial for validating the results and providing a reliable benchmark.

  • Future Directions: Future work should focus on synthesizing and evaluating a broader range of pyridazino[6,1-b]quinazolin-10-one derivatives to fully assess the potential of this specific scaffold. Additionally, cellular assays to confirm the anti-angiogenic effects and in vivo studies to evaluate the antitumor efficacy of the most potent compounds are essential next steps.

This guide serves as a starting point for understanding the current landscape of pyridazino-quinazoline derivatives as VEGFR-2 inhibitors. By building upon the existing knowledge and employing robust experimental methodologies, the scientific community can continue to advance the development of more effective targeted therapies for cancer.

References

  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]

  • El-Gazzar, M. G., Nawwar, G. A. M., & El-Gazzar, A. R. M. (2019). Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. Bioorganic Chemistry, 92, 103251. Available at: [Link]

  • El-Gazzar, M. G. (2025). Design and Synthesis of Novel Pyridazinoquinazoline Derivatives as Potent VEGFR-2 Inhibitors: In vitro and In vivo Study. ResearchGate. Available at: [Link]

  • Jadhav, P., Sharma, D., & Singh, A. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 105634. Available at: [Link]

  • Kandeel, M., Abdel-Ghany, S., & El-Zahabi, M. A. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. Available at: [Link]

  • Kumar, A., & Singh, J. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135. Available at: [Link]

  • Patel, H., & Sharma, T. (2022). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceuticals.
  • Pop, O., & Vlase, L. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(15), 8497. Available at: [Link]

  • Rana, K. S., & Singh, U. P. (2021). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 18(8), 757-771. Available at: [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Wei, H., Li, B., & Chen, Z. (2020). Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo. Bioorganic Chemistry, 100, 103814. Available at: [Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Pyridazinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, elucidating the structure of novel heterocyclic compounds is a critical step in the journey of discovery. Mass spectrometry serves as an indispensable tool, offering a molecular fingerprint through detailed fragmentation analysis. This guide provides an in-depth, comparative framework for understanding the mass spectrometric behavior of pyridazinoquinazoline derivatives, a class of nitrogen-rich heterocycles with significant therapeutic potential.

This technical guide, designed for those with a foundational understanding of mass spectrometry, will delve into the nuanced fragmentation patterns of pyridazinoquinazoline derivatives under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. By understanding these fragmentation pathways, researchers can more confidently identify and characterize these complex molecules.

The Architectural Blueprint: Understanding Pyridazinoquinazolines

The pyridazino[4,5-b]quinazoline core is a fused heterocyclic system comprising a quinazoline ring merged with a pyridazine ring. This arrangement of nitrogen atoms and aromatic rings dictates the molecule's stability and, consequently, its fragmentation behavior upon ionization. The specific substitution patterns on this core structure will further influence the fragmentation pathways, providing a rich tapestry of structural information.

Soft Ionization (ESI-MS/MS): Preserving the Core and Probing the Periphery

Electrospray Ionization (ESI) is a gentle ionization technique that typically imparts minimal internal energy to the analyte, often resulting in the observation of an abundant protonated molecule, [M+H]⁺.[1] Subsequent tandem mass spectrometry (MS/MS) experiments are then required to induce fragmentation and elicit structural information.

A key study by Krajsovszky et al. on the ESI-MS/MS of fused nitrogen-containing ring systems, including pyridazino-quinolines (a close structural analog), provides significant insights into the expected fragmentation of pyridazinoquinazoline derivatives.[1] The fragmentation is largely dictated by the stability of the fused ring system and the nature of its substituents.

Characteristic Fragmentation Pathways under ESI-MS/MS:

  • Cross-Ring Cleavages: A predominant fragmentation mechanism involves cleavages within the pyridazine ring.[1] This is often initiated by the protonation of one of the nitrogen atoms in the pyridazine moiety, leading to the formation of characteristic fragment ions.

  • Loss of Substituents: Substituents on the pyridazinoquinazoline core are readily lost as neutral molecules or radicals. For instance, a methyl group may be lost as methane, while a phenyl group can be cleaved to produce a characteristic m/z 77 fragment.[1]

  • Quinoline Ring Fragmentation: The quinoline portion of the molecule can also undergo fragmentation, often leading to the formation of an aryne-type cation.[1]

To illustrate these principles, consider the hypothetical fragmentation of a substituted pyridazino[4,5-b]quinazoline derivative:

ESI_Fragmentation M_H [M+H]⁺ Frag1 [M+H - R₁]⁺ M_H->Frag1 Loss of R₁ Frag2 [M+H - N₂R₂]⁺ M_H->Frag2 Cleavage of Pyridazine Ring Frag3 Quinoline Fragment Frag2->Frag3 Further Fragmentation Frag4 Pyridazine Ring Fragment Frag2->Frag4 Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of a pyridazinoquinazoline.

Hard Ionization (EI-MS): A High-Energy Approach to Structural Elucidation

In contrast to the gentle nature of ESI, Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. While the molecular ion (M⁺•) may sometimes be weak or absent, the resulting fragmentation pattern provides a wealth of structural information.[2]

Predicted EI-MS Fragmentation Pathways:

  • Initial N-N Bond Cleavage: In pyridazine and its derivatives, a primary fragmentation event is often the cleavage of the weak N-N bond.[3]

  • Loss of Nitrogen-Containing Species: The loss of small, stable nitrogen-containing molecules such as HCN and N₂ is a common feature in the EI spectra of nitrogen heterocycles.[4]

  • Quinazolinone Fragmentation: Studies on quinazolinone derivatives show characteristic losses of NH, CO, and CH₃ groups.[2]

  • Retro-Diels-Alder (rDA) Reaction: Fused ring systems can undergo rDA reactions, leading to the cleavage of the ring system into two smaller, stable fragments.

The fragmentation under EI is expected to be more complex and extensive compared to ESI-MS/MS, providing complementary structural information.

EI_Fragmentation M M⁺• FragA [M - N₂]⁺• M->FragA Loss of N₂ FragB [M - R]⁺ M->FragB Loss of Substituent FragC Quinoline Cation M->FragC Ring Cleavage FragD Pyridazine Cation M->FragD Ring Cleavage FragE [M - HCN]⁺• M->FragE Loss of HCN

Caption: Predicted EI-MS fragmentation of a pyridazinoquinazoline.

Comparative Analysis: ESI vs. EI for Pyridazinoquinazoline Derivatives

FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Ionization Energy Low (Soft Ionization)High (Hard Ionization)
Molecular Ion Abundant [M+H]⁺M⁺• may be weak or absent
Fragmentation Controlled by collision-induced dissociation (CID)Extensive and spontaneous
Primary Information Molecular weight and substituent informationDetailed structural fingerprint
Key Fragmentation Cross-ring cleavage of pyridazine, loss of substituentsN-N bond cleavage, loss of N₂, HCN, rDA
Best For Confirming molecular weight, analyzing mixtures (with LC)Elucidating the structure of pure, volatile compounds

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is paramount for obtaining high-quality mass spectra. The following is a general guideline for synthetic heterocyclic compounds.

Step-by-Step Methodology:

  • Solubilization: Dissolve the purified pyridazinoquinazoline derivative in a high-purity volatile solvent such as methanol, acetonitrile, or a mixture thereof.[5][6] A starting concentration of approximately 1 mg/mL is recommended.[5]

  • Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.[7] For direct infusion EI-MS, a slightly higher concentration may be required.

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.[5]

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial. Use glass vials for samples dissolved in organic solvents to avoid leaching of plasticizers.[8]

Sample_Prep Start Purified Compound Step1 Dissolve in Volatile Solvent (e.g., MeOH, ACN) Start->Step1 Step2 Dilute to Working Concentration (1-10 µg/mL for ESI) Step1->Step2 Step3 Filter if Necessary (0.22 µm syringe filter) Step2->Step3 Step4 Transfer to Autosampler Vial Step3->Step4 End Ready for MS Analysis Step4->End

Caption: General workflow for sample preparation.

ESI-MS/MS Analysis Workflow

The following provides a general workflow for acquiring ESI-MS/MS data for pyridazinoquinazoline derivatives.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.

  • Full Scan MS: Initially, acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ and other adducts.

  • MS/MS Precursor Ion Selection: Select the m/z of the [M+H]⁺ ion as the precursor for fragmentation.

  • Collision-Induced Dissociation (CID): Apply a range of collision energies to induce fragmentation of the precursor ion. This will help in identifying both primary and secondary fragment ions.

  • Data Acquisition and Analysis: Acquire the product ion spectra and analyze the fragmentation patterns to deduce the structure of the molecule.

ESI_Workflow Start Prepared Sample Step1 Instrument Calibration Start->Step1 Step2 Full Scan MS Analysis (Identify [M+H]⁺) Step1->Step2 Step3 Select [M+H]⁺ for MS/MS Step2->Step3 Step4 Apply Collision Energy (CID) Step3->Step4 Step5 Acquire Product Ion Spectra Step4->Step5 End Data Analysis & Structure Elucidation Step5->End

Caption: Workflow for ESI-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of pyridazinoquinazoline derivatives provides a powerful means of structural characterization. Electrospray ionization coupled with tandem mass spectrometry is ideal for determining the molecular weight and probing the fragmentation of the protonated molecule in a controlled manner, with key fragmentation pathways involving the pyridazine ring. Electron ionization, on the other hand, offers a more energetic fragmentation that can provide a detailed structural fingerprint, likely initiated by cleavage of the N-N bond and loss of small nitrogen-containing species. By employing both techniques and carefully analyzing the resulting fragmentation patterns, researchers can confidently elucidate the structures of these medicinally important compounds, accelerating the pace of drug discovery and development.

References

  • Ibrahim, M. A., & El-Gohary, N. S. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Chemistry, 9(3), 76-81. [Link]

  • Krajsovszky, G., Kiss-Szikszai, A., & Dinya, Z. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(10), e4774. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Centralised Research Facility, Western Sydney University. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Leško, J., & Snová, J. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 336-339. [Link]

  • Analytical Instrumentation Center, University of New Hampshire. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]

  • de Souza, G. G., & de Castilho, R. B. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044307. [Link]

  • Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. [Link]

  • Tureček, F. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013102. [Link]

  • de Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization–mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-631. [Link]

  • de Vijlder, T., Valkenborg, D., & Lemiere, F. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. ResearchGate. [Link]

  • Anonymous. (2023). Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ResearchGate. [Link]

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  • Anonymous. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]

  • Anonymous. (n.d.). Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

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A Comparative Guide to Validating Apoptosis Induction by Pyridazino[6,1-b]quinazolin-10-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for validating apoptosis induction by pyridazino[6,1-b]quinazolin-10-one, a promising scaffold in cancer therapy.[1][2][3][4] We will objectively compare its apoptotic profile with other established inducers, supported by detailed experimental protocols and data interpretation.

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several derivatives approved for clinical use.[4][5] Pyridazino[6,1-b]quinazolin-10-one and its analogues have demonstrated significant cytotoxic effects against various cancer cell lines, with evidence suggesting that their primary mechanism of action involves the induction of programmed cell death, or apoptosis.[1][3][6] This guide will delineate the critical assays required to substantiate this claim, ensuring scientific integrity and reproducibility.

The Rationale for a Multi-Parametric Approach

Apoptosis is a complex, multi-step process characterized by distinct morphological and biochemical hallmarks.[7][8] A single assay is insufficient to definitively conclude that a compound induces apoptosis. Therefore, a battery of tests targeting different stages of the apoptotic cascade is essential for robust validation. This guide will focus on a logical workflow, from initial screening of cell death to the intricate molecular signaling involved.

cluster_0 Initial Screening cluster_1 Confirmation of Apoptosis cluster_2 Mechanistic Insight Cell Viability Cell Viability Annexin V/PI Annexin V/PI Cell Viability->Annexin V/PI Early Indicator MMP Mitochondrial Membrane Potential (MMP) Annexin V/PI->MMP Corroboration Caspase Activity Caspase Activity MMP->Caspase Activity Downstream Event Western Blot Western Blot (Bcl-2 family, PARP) Caspase Activity->Western Blot Molecular Signature

Caption: Experimental workflow for validating apoptosis induction.

Experimental Validation of Apoptosis

This section details the core assays for confirming and characterizing apoptosis induced by pyridazino[6,1-b]quinazolin-10-one. For comparative purposes, we will contrast its effects with a well-characterized apoptosis inducer, such as Staurosporine or a relevant chemotherapeutic agent like Doxorubicin.[9][10]

Assessment of Early and Late Apoptosis: Annexin V/Propidium Iodide (PI) Staining

Causality: One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[11]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cancer cells (e.g., MGC-803, a gastric cancer cell line previously shown to be sensitive to pyridazino[1,6-b]quinazolin-10-one derivatives) in 6-well plates and treat with varying concentrations of pyridazino[6,1-b]quinazolin-10-one and a positive control (e.g., Staurosporine) for 24-48 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12]

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry.[14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]

Data Presentation: Comparative Analysis of Apoptosis Induction

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-95.2 ± 2.12.5 ± 0.82.3 ± 0.7
Pyridazino[6,1-b]quinazolin-10-one170.3 ± 3.515.8 ± 2.213.9 ± 1.9
Pyridazino[6,1-b]quinazolin-10-one545.1 ± 4.230.2 ± 3.124.7 ± 2.8
Staurosporine130.5 ± 3.845.7 ± 4.523.8 ± 3.1

Data are representative and should be generated from at least three independent experiments.

Mitochondrial Integrity Assessment: JC-1 Staining

Causality: The intrinsic pathway of apoptosis is characterized by the disruption of the mitochondrial membrane potential (ΔΨm).[15] The JC-1 dye is a lipophilic, cationic probe that can be used to measure ΔΨm.[16] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent aggregates.[17] In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[17] A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Experimental Protocol: JC-1 Staining

  • Cell Treatment: Treat cells as described in the Annexin V/PI protocol.

  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM) for 15-30 minutes at 37°C.[16][17]

  • Washing: Wash the cells with PBS or an appropriate assay buffer to remove excess dye.[17]

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[16][17] In flow cytometry, healthy cells will exhibit high red fluorescence, while apoptotic cells will show an increase in green fluorescence.[17]

Data Presentation: Comparative Mitochondrial Depolarization

TreatmentConcentration (µM)% Cells with High ΔΨm (Red Fluorescence)% Cells with Low ΔΨm (Green Fluorescence)
Vehicle Control-92.8 ± 3.17.2 ± 1.5
Pyridazino[6,1-b]quinazolin-10-one165.4 ± 4.534.6 ± 3.8
Pyridazino[6,1-b]quinazolin-10-one538.2 ± 3.961.8 ± 4.2
CCCP (Positive Control)5010.5 ± 2.289.5 ± 5.1

Data are representative. CCCP is a chemical uncoupler of oxidative phosphorylation used as a positive control for mitochondrial depolarization.[17]

Executioner Caspase Activation: Caspase-3/7 Activity Assay

Causality: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are the primary executioner caspases, and their activation is a hallmark of apoptosis. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.[18][19][20]

Experimental Protocol: Caspase-3/7 Glo Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compounds of interest.

  • Reagent Addition: Add a single reagent containing a pro-luminescent caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) and cell lysis buffer to each well.[18]

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.[18]

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.[18]

Data Presentation: Comparative Caspase-3/7 Activation

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Increase vs. Control
Vehicle Control-15,234 ± 1,1021.0
Pyridazino[6,1-b]quinazolin-10-one148,789 ± 3,5433.2
Pyridazino[6,1-b]quinazolin-10-one595,678 ± 7,8916.3
Doxorubicin1110,456 ± 9,1237.3

Data are representative and should be normalized to cell number if significant anti-proliferative effects are observed.

Molecular Signature of Apoptosis: Western Blot Analysis

Causality: Western blotting allows for the detection of specific proteins involved in the apoptotic pathway. Key proteins to investigate include the Bcl-2 family, which regulates mitochondrial outer membrane permeabilization, and Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. The Bcl-2 family consists of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak).[21][22][23] A decrease in the ratio of anti- to pro-apoptotic proteins promotes apoptosis.[24] Cleavage of PARP by caspase-3 is a classic hallmark of apoptosis.[9][25]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Comparative Protein Expression Changes

TreatmentConcentration (µM)Bcl-2 Expression (Relative to Control)Bax Expression (Relative to Control)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control-1.01.01.01.0
Pyridazino[6,1-b]quinazolin-10-one5↓ (0.4)↑ (2.1)↑ (5.8)↑ (6.5)
Staurosporine1↓ (0.3)↑ (2.5)↑ (7.2)↑ (8.1)

Data are representative and should be quantified by densitometry, normalizing to a loading control like GAPDH or β-actin.

Signaling Pathway Visualization

Understanding the signaling cascade initiated by pyridazino[6,1-b]quinazolin-10-one is crucial. Based on the experimental evidence gathered, a putative signaling pathway can be constructed.

Pyridazino[6,1-b]quinazolin-10-one Pyridazino[6,1-b]quinazolin-10-one Bcl-2 Bcl-2 (Anti-apoptotic) Pyridazino[6,1-b]quinazolin-10-one->Bcl-2 Inhibits Bax Bax (Pro-apoptotic) Pyridazino[6,1-b]quinazolin-10-one->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 (Initiator) Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Putative intrinsic apoptotic pathway induced by pyridazino[6,1-b]quinazolin-10-one.

Comparative Analysis and Conclusion

The experimental data should be synthesized to draw a clear comparison between pyridazino[6,1-b]quinazolin-10-one and other apoptosis inducers. Key points of comparison include:

  • Potency: Compare the effective concentrations required to induce apoptosis.

  • Kinetics: Analyze the time course of apoptosis induction.

  • Mechanism: Determine if the compound acts through the intrinsic, extrinsic, or both pathways. For instance, some quinazoline derivatives have been shown to induce the extrinsic pathway.[2]

  • Selectivity: Assess the compound's effects on non-cancerous cell lines to determine its therapeutic index.

References

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Safety Operating Guide

Personal protective equipment for handling 10H-Pyridazino[6,1-b]quinazolin-10-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 10H-Pyridazino[6,1-b]quinazolin-10-one

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 10H-Pyridazino[6,1-b]quinazolin-10-one. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work with this compound is conducted with the highest degree of safety and scientific integrity. The quinazolinone scaffold is a well-established pharmacophore in drug development, often associated with significant biological activity, including anticancer properties.[1][2][3] This potential for bioactivity necessitates a cautious and well-documented approach to handling.

Hazard Assessment & Risk Profile

Based on analogous compounds, 10H-Pyridazino[6,1-b]quinazolin-10-one should be handled as a substance that is potentially harmful if ingested, an irritant to the skin and eyes, and may cause respiratory irritation.[4][5][6] Many quinazolinone derivatives are investigated for potent biological effects, such as anticancer or central nervous system activity, and should be treated as potentially cytotoxic or pharmacologically active.[2][7]

Summary of Assumed Hazards:

Hazard TypeGHS Hazard Statement (Assumed)Rationale & Causality
Acute Oral Toxicity H302: Harmful if swallowedCommon hazard for nitrogen-containing heterocyclic compounds.[5]
Skin Irritation H315: Causes skin irritationA frequent characteristic of fused aromatic ring systems.[4][5]
Eye Irritation H319: Causes serious eye irritationParticulate matter or splashes can cause significant irritation to sensitive eye tissue.[4][5]
Respiratory Irritation H335: May cause respiratory irritationFine powders can be easily inhaled, leading to irritation of the respiratory tract.[4][5]
Bioactivity (Potential) Not ClassifiedThe quinazolinone core is a privileged scaffold in medicinal chemistry, known for potent biological activity.[1][3] Handle as a potent compound until proven otherwise.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The primary goal is to establish multiple barriers between the researcher and the chemical, minimizing any risk of exposure. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[6]

Table of Required PPE:

Protection LevelItemStandard/SpecificationRationale
Primary Engineering Control Certified Chemical Fume Hood ANSI/AIHA Z9.5To prevent inhalation of airborne particulates and contain any potential spills. All manipulations of the solid compound or its solutions must occur within the fume hood.
Primary Personal Protection Safety Goggles ANSI Z87.1Provides essential protection against chemical splashes and airborne particulates. Must be worn at all times in the lab.[8][9]
Nitrile Gloves (Double Gloved) ASTM D6319Double gloving provides an extra layer of protection against contamination and allows for safe removal of the outer glove if compromised.[10] Inspect gloves for any signs of degradation before use.[6]
Flame-Resistant Lab Coat NFPA 2112Protects skin and personal clothing from splashes and spills.[8] Should be fully buttoned with sleeves rolled down.
Secondary Protection (Task-Dependent) Face Shield ANSI Z87.1Required when there is a significant risk of splashing (e.g., during bulk transfers or solution preparations).[10][11] Worn in conjunction with safety goggles.
Air-Purifying Respirator (APR) NIOSH-approvedRecommended for weighing large quantities or during spill cleanup where aerosolization is possible. The specific cartridge should be selected based on the nature of the solvent used.[9]
Impervious Apron & Shoe Covers Chemical-resistantRecommended when handling large volumes or during decontamination and disposal operations to provide full-body protection.[10][12]

Operational Handling & Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of accidental release and exposure. All steps must be performed inside a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before bringing the chemical into the work area, ensure all required PPE is donned correctly. Decontaminate the fume hood surface with an appropriate solvent (e.g., 70% ethanol).

  • Weighing:

    • Perform all weighing operations on a draft shield-equipped balance inside the fume hood.

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat or vial. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered with parafilm.

  • Reaction & Analysis:

    • Keep all reaction vessels clearly labeled and within the fume hood.

    • Use a closed system for reactions whenever possible.

    • When sampling for analysis (e.g., TLC, LC-MS), use a pipette or syringe and immediately cap the parent vessel.

  • Post-Handling:

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Carefully doff PPE, starting with the outer gloves, and dispose of them in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[6][13]

Workflow Diagram: Routine Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Don all required PPE (Goggles, Lab Coat, Double Gloves) Prep2 Verify Fume Hood Functionality Prep1->Prep2 Handling1 Weigh Solid Compound Prep2->Handling1 Begin Work Handling2 Prepare Solution Handling1->Handling2 Handling3 Perform Reaction / Analysis Handling2->Handling3 Cleanup1 Decontaminate Surfaces & Glassware Handling3->Cleanup1 Work Complete Cleanup2 Segregate & Dispose of Waste Cleanup1->Cleanup2 Cleanup3 Doff PPE Correctly Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Standard workflow for handling 10H-Pyridazino[6,1-b]quinazolin-10-one.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]

  • Skin Contact: Immediately remove contaminated clothing.[13] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14]

Spill Response Protocol:

  • Minor Spill (Solid, <1g, contained in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing full PPE, gently cover the spill with a paper towel.

    • Lightly dampen the paper towel with water to prevent dust generation.

    • Carefully sweep the material into a bag for solid chemical waste.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (or any spill outside of a fume hood):

    • Evacuate: Immediately alert everyone in the laboratory and evacuate the area.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Report: Contact your institution's Environmental Health & Safety (EHS) department immediately. Provide them with the name of the chemical and the approximate quantity spilled.

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

G Start Spill Occurs Decision1 Is the spill contained in the fume hood AND <1g? Start->Decision1 MinorSpill Minor Spill Protocol Decision1->MinorSpill Yes MajorSpill Major Spill Protocol Decision1->MajorSpill No Alert Alert Colleagues MinorSpill->Alert Evacuate EVACUATE Area MajorSpill->Evacuate Clean Gently clean with damp towel Alert->Clean Decon Decontaminate area Clean->Decon Dispose Dispose of waste Decon->Dispose Isolate ISOLATE Lab Evacuate->Isolate Report REPORT to EHS Isolate->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.